Mal-NH-PEG6-CH2CH2COOPFP ester
Descripción
The exact mass of the compound this compound is 670.21610075 g/mol and the complexity rating of the compound is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F5N2O11/c29-23-24(30)26(32)28(27(33)25(23)31)46-22(39)4-7-40-9-11-42-13-15-44-17-18-45-16-14-43-12-10-41-8-5-34-19(36)3-6-35-20(37)1-2-21(35)38/h1-2H,3-18H2,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJIWMJFINXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F5N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101956 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-34-4 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-NH-PEG6-PFP Ester Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Mal-NH-PEG6-PFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing molecules.[1][2] This guide provides a comprehensive exploration of its reaction mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective application in research and drug development.
The architecture of this crosslinker features three key components: a maleimide (B117702) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[2][] This design facilitates a controlled, two-step conjugation process, offering specificity and stability in the final conjugate.[2]
Core Reaction Mechanism
The utility of the Mal-NH-PEG6-PFP ester lies in its two distinct reactive ends, which target different functional groups under specific conditions. This allows for a sequential conjugation strategy, minimizing the formation of undesirable byproducts.[1]
Step 1: Amine Acylation via PFP Ester
The first step of the conjugation process involves the reaction of the PFP ester with a primary or secondary amine.[4][5] This reaction proceeds through a nucleophilic acyl substitution mechanism.[4][5]
The pentafluorophenyl group is strongly electron-withdrawing, which polarizes the ester bond and renders the carbonyl carbon highly electrophilic.[4] A deprotonated amine group, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile and attacks this electrophilic carbonyl carbon.[4][5] This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate leaving group to form a robust amide bond.[4][5]
PFP esters are notably more resistant to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which enhances the efficiency and reproducibility of the conjugation reaction in aqueous environments.[4][6][7][8]
Step 2: Thiol Addition to Maleimide
Following the initial amine conjugation and subsequent purification to remove excess linker, the maleimide group is then available to react with a sulfhydryl-containing molecule, such as a cysteine residue.[1][2] This reaction occurs via a Michael addition mechanism.[9][10][11]
Within the optimal pH range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (R-S⁻).[10][12] This thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[9][10] This reaction is highly chemoselective for thiols, proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH.[11][12][13]
The Role of the PEG6 Linker
The six-unit polyethylene glycol (PEG) spacer serves multiple crucial functions in the bioconjugate. As a hydrophilic and flexible chain, it enhances the solubility of the resulting conjugate in aqueous solutions and can help to prevent aggregation.[2][14][15] The PEG linker also provides spatial separation between the two conjugated molecules, which can minimize steric hindrance and help maintain their individual biological activities.[16] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[14][15]
Quantitative Data for Reaction Optimization
The efficiency of the conjugation reactions is highly dependent on several parameters. The following tables summarize key quantitative data to guide the design and optimization of experimental protocols.
| Parameter | PFP Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Optimal pH Range | 7.2 - 8.5[2][4][17] | 6.5 - 7.5[1][12][13] |
| Recommended Molar Excess of Linker | 5- to 50-fold over protein[1][2][18] | 1.5- to 20-fold over thiol-containing molecule[2] |
| Typical Reaction Time | 30 minutes to 4 hours[2][19][20] | 1 to 2 hours[2] |
| Typical Reaction Temperature | Room temperature to 37°C[2][21] | Room Temperature[2] |
| Primary Competing Reaction | Hydrolysis of PFP ester[1][17] | Hydrolysis of maleimide ring at pH > 7.5[1][13][22] |
| Target Functional Group | Primary and secondary amines[4][5][17] | Thiols (Sulfhydryls)[10][12][13] |
Potential Side Reactions and Considerations
Hydrolysis: Both the PFP ester and the maleimide group are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis for both groups increases with increasing pH.[1][13][17] To mitigate this, it is crucial to prepare solutions of the crosslinker immediately before use and to conduct the reactions within the recommended pH ranges.[13][17][22] For long-term storage, the reagent should be kept at -20°C with a desiccant.[1][23]
Maleimide Ring Opening: After the formation of the thiosuccinimide linkage, the ring can be intentionally hydrolyzed under slightly alkaline conditions (e.g., pH 8.5-9.0) to form a stable, irreversible thioether bond.[22] This prevents a retro-Michael reaction, which could lead to dissociation of the conjugate.[22] Some next-generation maleimides are designed to self-hydrolyze at physiological pH.[22]
Thiazine (B8601807) Rearrangement: A potential side reaction can occur with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.[9] This can complicate purification and characterization of the final conjugate.[9]
Visualizing the Reaction and Workflow
Caption: Two-step reaction of Mal-NH-PEG6-PFP ester.
Caption: A typical experimental workflow for bioconjugation.
Experimental Protocols
Below are detailed methodologies for the key experiments involving the Mal-NH-PEG6-PFP ester.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
A. Material Preparation
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.[1][18][21]
-
Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer at a concentration of 1-10 mg/mL.[5]
-
Mal-NH-PEG6-PFP Ester Solution: Immediately before use, dissolve the crosslinker in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM).[1][5] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[1][5][23]
-
Protein-SH: Ensure the sulfhydryl-containing protein has free (reduced) thiols. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.[12]
B. Procedure
-
Activation of Protein-NH₂:
-
Purification of Activated Protein:
-
Conjugation to Protein-SH:
-
Immediately combine the purified, maleimide-activated Protein-NH₂ with the Protein-SH solution. The molar ratio of the two proteins should be based on the desired final conjugate.
-
Incubate the mixture for 1-2 hours at room temperature.[2]
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.
-
Protocol 2: Labeling a Protein with a Small Molecule
This protocol describes the labeling of an amine-containing protein with a thiol-containing small molecule.
A. Material Preparation
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5 for the PFP ester reaction.[20] 100 mM phosphate buffer, 150 mM NaCl, pH 7.0 for the maleimide reaction.
-
Protein Solution: Dissolve the protein in the Reaction Buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.[24]
-
Mal-NH-PEG6-PFP Ester Solution: Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF.[24]
-
Thiol-Containing Small Molecule: Dissolve in a suitable buffer for the maleimide reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[20]
-
Desalting Columns or Dialysis Equipment.
B. Procedure
-
Reaction with PFP Ester:
-
Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution with gentle stirring.[20][24]
-
Incubate at room temperature for 1-4 hours or overnight at 4°C.[19][20][24]
-
Optionally, quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[20][24]
-
-
Buffer Exchange:
-
Remove excess crosslinker and quenching buffer by buffer exchange into the maleimide reaction buffer (pH 7.0) using a desalting column or dialysis.[21]
-
-
Reaction with Thiol-Containing Small Molecule:
-
Final Purification:
-
Purify the final labeled protein using a desalting column or dialysis to remove unreacted small molecules.[21]
-
By understanding the underlying reaction mechanisms, optimizing reaction conditions based on quantitative data, and following detailed protocols, researchers can effectively utilize the Mal-NH-PEG6-PFP ester to create well-defined and stable bioconjugates for a multitude of applications in science and medicine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. precisepeg.com [precisepeg.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
The Ascendancy of Pentafluorophenyl Esters in Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise and stable covalent modification of proteins is a cornerstone of innovation. For decades, N-hydroxysuccinimide (NHS) esters have been the predominant choice for targeting primary amines on proteins. However, the increasing demand for higher efficiency, reproducibility, and stability in these reactions has propelled pentafluorophenyl (PFP) esters to the forefront as a superior alternative.[1][2][3] This technical guide provides an in-depth analysis of the role of PFP esters in protein modification, supported by quantitative data, detailed experimental protocols, and visualizations of the core chemical processes.
Core Principles: The Chemistry of PFP Ester-Amine Reactions
The modification of proteins with PFP esters is a nucleophilic acyl substitution reaction.[4] The primary targets on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[5] The reaction proceeds when the lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the pentafluorophenolate as a stable leaving group and forming a robust amide bond.[4]
The superior performance of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[3][4] This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.[4]
The PFP Ester Advantage: A Comparative Analysis
PFP esters offer several significant advantages over the more traditional NHS esters, primarily centered around their enhanced stability and reactivity profile.[1][6]
Superior Hydrolytic Stability
The most notable advantage of PFP esters is their heightened resistance to hydrolysis, especially in the aqueous environments required for protein modifications.[1][3][7] NHS esters are notoriously susceptible to rapid degradation in the presence of water, a competing reaction that reduces the amount of active ester available for conjugation.[1][8] This leads to lower yields and necessitates the use of a larger excess of the labeling reagent.[1] The half-life of an NHS ester in aqueous buffer can be as short as a few minutes at a pH of 8.5.[1] In contrast, PFP esters exhibit significantly greater stability in aqueous solutions, allowing for more controlled and efficient reactions over longer periods.[1][7] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[6][7]
Enhanced Reactivity and Efficiency
The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing properties of the fluorine atoms.[1][9] This inherent reactivity, combined with their stability against hydrolysis, results in more efficient amine conjugation.[1] While NHS esters may exhibit a faster initial reaction rate under certain conditions, their rapid hydrolysis often leads to lower overall conjugation yields compared to the more stable PFP esters.[1] The better balance of high reactivity towards amines (aminolysis) and stability against water (hydrolysis) ensures a higher probability of the desired amide bond formation.[1]
Favorable Byproduct Profile
The byproduct of PFP ester conjugation is pentafluorophenol (B44920) (PFP-OH).[1] It has been reported that PFP-OH is less nucleophilic than N-hydroxysuccinimide (NHS-OH), the byproduct of NHS ester reactions.[10] This means PFP-OH is less likely to interfere with the desired conjugation reaction.[1]
Site-Specific Conjugation Potential
Emerging research has indicated that PFP esters can facilitate preferential labeling of specific lysine residues on monoclonal antibodies, such as those on the light chain, which is not typically achieved with NHS esters.[1][2][11] This can lead to more homogeneous antibody-drug conjugates (ADCs) with improved properties.[2][11]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences between PFP and NHS esters based on available data.
Table 1: Comparative Hydrolytic Stability
| Feature | PFP Ester | NHS Ester | Significance |
| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis.[1][6][12] | Highly susceptible to hydrolysis, especially at pH > 8.[1] | Higher stability of PFP esters allows for longer reaction times and better reproducibility.[6] |
| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative).[1] | 4-5 hours.[1][13] | PFP esters offer a wider experimental window.[7] |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative).[1] | Measured in minutes.[1][7] | Crucial for reactions at physiological or slightly basic pH. |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[1] | 10 minutes.[1][13] | Highlights the rapid degradation of NHS esters under common labeling conditions. |
Table 2: Reaction Condition and Efficiency Comparison
| Feature | PFP Ester | NHS Ester | Significance |
| Optimal Reaction pH | 7.0 - 9.0.[1][13][14] | 7.2 - 8.5.[1][6][13] | PFP esters are effective over a slightly broader and higher pH range.[14] |
| Reaction Speed with Amines | High.[1] | Very high, but competes with rapid hydrolysis.[1] | The stability of PFP esters often leads to higher overall yields.[1] |
| Overall Conjugation Efficiency | Generally higher due to superior stability.[1][14] | Can be lower due to competing hydrolysis.[1][6] | More efficient use of labeling reagents with PFP esters. |
| Byproduct Interference | Pentafluorophenol is less nucleophilic and less likely to interfere.[1][10] | N-hydroxysuccinimide can potentially interfere with the reaction. | Cleaner reaction profile for PFP esters. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein modification.
Protocol 1: General Protein Conjugation with a PFP Ester
This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL).[13]
-
Amine-free buffer (e.g., 100 mM sodium phosphate, sodium carbonate, or HEPES buffer, pH 7.2-8.5).[13][15][16]
-
PFP ester-activated molecule.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][13]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5-8.0).[1][14]
-
Purification system (e.g., size-exclusion chromatography, desalting column, or dialysis).[2][13]
Methodology:
-
Protein Preparation: Prepare the protein in an amine-free buffer at an optimal concentration (1-10 mg/mL).[13] If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange.[17]
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL or 10-100 mM.[1][13][15] PFP esters are moisture-sensitive.[17][18]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing.[2][13] The final concentration of the organic solvent should ideally be less than 10%.[1][19]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[1][2][15] If using a fluorescent label, protect the reaction from light.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes.[1][13][14]
-
Purification: Remove unreacted PFP ester and byproducts by desalting, dialysis, or size-exclusion chromatography.[17][18]
Protocol 2: Cell Surface Protein Labeling with a Homobifunctional PFP Ester Crosslinker
This protocol describes a general method for crosslinking cell surface proteins using a reagent like Bis-PEG13-PFP ester.
Materials:
-
Cells of interest (suspension or adherent).
-
Homobifunctional PFP ester crosslinker (e.g., Bis-PEG13-PFP ester).[14]
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free).[14]
-
Anhydrous DMSO or DMF.[14]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[14]
-
Ice-cold PBS.[14]
Methodology:
-
Cell Preparation: Wash cells three times with ice-cold, amine-free PBS. Resuspend suspension cells or leave adherent cells in PBS at the desired concentration.[14]
-
Crosslinker Preparation: Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF to prepare a stock solution.[14]
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or on ice to reduce protein internalization.[14]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[14]
-
Washing: Pellet suspension cells by centrifugation and wash three times with ice-cold PBS. Wash adherent cells three times with ice-cold PBS. The cells are now ready for downstream analysis.[14]
Visualizations
To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformations and processes.
Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.
Caption: Competing reaction pathways for active esters in protein modification.
Caption: A typical experimental workflow for labeling proteins with PFP esters.
Caption: Logical flow of the advantages of using PFP esters in protein modification.
Conclusion
Pentafluorophenyl esters represent a significant advancement in the field of protein modification.[3] Their superior stability in aqueous media, coupled with high reactivity towards primary amines, translates into more efficient, reliable, and reproducible conjugation outcomes.[9][20] For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry offers a powerful tool to overcome the limitations of traditional NHS esters, paving the way for the development of next-generation biotherapeutics, diagnostics, and research reagents with improved performance and homogeneity.[9][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Maleimide Reaction with Cysteine's Sulfhydryl Group
For Researchers, Scientists, and Drug Development Professionals
The selective modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. Among the arsenal (B13267) of bioconjugation techniques, the reaction between a maleimide (B117702) and the sulfhydryl group of a cysteine residue is preeminent due to its high specificity, efficiency, and mild reaction conditions.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental considerations, and applications of maleimide-cysteine chemistry, tailored for professionals in research and therapeutic development.
Core Principles: The Thiol-Maleimide Michael Addition
The conjugation of a maleimide to a cysteine residue proceeds via a Michael addition reaction.[2][3] In this mechanism, the nucleophilic thiolate anion of the cysteine side chain attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[3][4] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][3]
The reaction is highly chemoselective for thiol groups, particularly within a pH range of 6.5 to 7.5.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine (B10760008) residues.[2][5] This high degree of selectivity enables the site-specific modification of proteins and peptides at cysteine residues.[1]
Below is a diagram illustrating the core reaction mechanism.
References
The Superior Reactivity of Pentafluorophenyl Esters with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and peptide synthesis, the efficient and specific formation of stable amide bonds is paramount. Among the various activated esters utilized for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior choice due to their high reactivity and increased stability in aqueous environments compared to other reagents, such as N-hydroxysuccinimide (NHS) esters.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, offering detailed insights into the underlying chemistry, reaction kinetics, experimental protocols, and factors influencing the efficiency of this critical conjugation reaction.
Core Principles: The Chemistry of PFP Ester-Amine Reactions
The reaction between a PFP ester and a primary amine is a nucleophilic acyl substitution.[1][4] The reaction is initiated when the lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the electrophilic carbonyl carbon of the PFP ester.[1][5] This leads to the formation of an unstable tetrahedral intermediate.[4] This intermediate subsequently collapses, releasing the pentafluorophenolate as a good leaving group and forming a stable amide bond.[1][4]
The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][6] This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1][4] Furthermore, the pentafluorophenolate is an excellent leaving group due to the ability of the electron-withdrawing fluorine atoms to stabilize the resulting negative charge.[4]
Reaction Kinetics: A Quantitative Comparison
Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to many alternatives.[1] This enhanced reactivity is a crucial factor in minimizing side reactions and ensuring the integrity of complex biomolecules.[7] A comparative study on the aminolysis kinetics of different active ester polymer brush platforms highlighted the significantly faster reaction of PFP esters.[1][8]
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |
| poly(PFPA) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |
| poly(PFPA) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |
| poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |
| Data sourced from Arnold, R. M., et al. (2012). Macromolecules, 45(13), 5444-5450.[1] |
As the data indicates, the reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform.[1] This demonstrates the superior reactivity of PFP esters in forming amide bonds.[1]
The Competing Reaction: Hydrolysis
In aqueous environments, the primary competing reaction for the aminolysis of PFP esters is hydrolysis, where a water molecule acts as the nucleophile, leading to the formation of the corresponding carboxylic acid and releasing pentafluorophenol (B44920).[1][9] While PFP esters are susceptible to hydrolysis, they are notably more resistant than NHS esters.[1][3] This lower susceptibility to hydrolysis contributes to more efficient conjugation reactions, as a larger proportion of the PFP ester is available to react with the target amine.[1][4]
The rate of hydrolysis is pH-dependent and increases with increasing pH.[1][10] Therefore, while the aminolysis reaction is often favored at slightly alkaline pH to ensure the amine is deprotonated and thus more nucleophilic, a compromise must be made to minimize competing hydrolysis.[1]
| Active Ester | pH | Half-life (t½) |
| NHS Ester | 8.0 | 210 minutes |
| NHS Ester | 8.5 | 180 minutes |
| NHS Ester | 9.0 | 125 minutes |
| Data for a porphyrin-NHS ester in aqueous solution.[2][11] |
A comparative study analyzing the stability of active esters in aqueous acetonitrile (B52724) found a PFP ester to be approximately six times more stable than its NHS counterpart.[12]
Factors Influencing Reactivity
Several factors can influence the efficiency of the reaction between PFP esters and primary amines:
-
pH: The reaction is typically carried out at a pH between 7.2 and 8.5.[1][12] In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form to react with the ester, while the rate of hydrolysis is still manageable.[1][9]
-
Solvent: PFP esters are often dissolved in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.[1][13] It is crucial to use anhydrous solvents as PFP esters are moisture-sensitive.[5][13]
-
Temperature: The reaction is typically performed at room temperature (20–25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[5][14] Higher temperatures can increase the rate of both aminolysis and hydrolysis.[1]
-
Steric Hindrance: The rate of reaction can be influenced by steric hindrance around the amine and the ester.[1] Bulkier groups on either reactant can slow down the reaction.[1]
-
Concentration of Reactants: As with any bimolecular reaction, the rate of amide bond formation is dependent on the concentration of both the PFP ester and the amine.[1]
Side Reactions
While the reaction with primary amines is highly efficient, PFP esters can react with other nucleophilic amino acid side chains. The most common side reaction is the O-acylation of hydroxyl groups on serine, threonine, and tyrosine residues, which is more pronounced at pH values above 8.5.[9] The side chains of cysteine and histidine can also react, though this is less common.[9]
Experimental Protocols
Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a protein. Optimization may be required for specific applications.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).[2][4]
-
PFP ester-activated reagent.
-
Desalting column or dialysis equipment for purification.[4][5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][15] If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer.[13][16]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5][14] PFP esters are moisture-sensitive, and pre-made stock solutions are not recommended.[13][16]
-
Initiate the Conjugation Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the PFP ester solution to the protein solution with gentle stirring.[2][15] The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[2][14] For accelerated labeling, incubation at 37°C for 30 minutes can be used.[5][15]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5]
-
Purify the Conjugate: Remove unreacted PFP ester and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
Protocol 2: Synthesis of a PFP Ester from a Carboxylic Acid
This protocol describes a general method for activating a carboxylic acid with pentafluorophenol using a carbodiimide (B86325) coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the DCC or DIC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated urea (B33335) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.[6]
Visualizing the Process
To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Nucleophilic acyl substitution mechanism of a PFP ester with a primary amine.
Caption: A typical experimental workflow for protein conjugation using a PFP ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
The Core of Aqueous Solubility for Hydrophilic PEG Spacers: A Technical Guide
Poly(ethylene glycol) (PEG) chains are fundamental tools in drug development and biotechnology, primarily utilized to enhance the solubility and bioavailability of therapeutic molecules. Their effectiveness stems from the inherent hydrophilicity of the repeating ethylene (B1197577) glycol units, which readily interact with water molecules. This guide provides an in-depth examination of the principles governing the solubility of PEG spacers, offering quantitative data, detailed experimental protocols for characterization, and visual representations of key concepts for researchers and scientists in the field.
The Physicochemical Basis of PEG Solubility
The solubility of PEG in aqueous solutions is a direct consequence of its molecular structure. The repeating ether oxygen atoms along the polymer backbone can form hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, effectively integrating it into the aqueous environment. Each ethylene glycol unit can coordinate with approximately two to three water molecules. This extensive hydrogen bonding network is the primary reason for PEG's high water solubility.
However, this solubility is not limitless and is influenced by several factors, including the length of the PEG chain, temperature, and the presence of salts or organic solvents in the solution.
Key Factors Influencing PEG Spacer Solubility
Several physical and chemical parameters can modulate the solubility of a PEG spacer and, by extension, the PEGylated conjugate. Understanding these factors is critical for designing effective drug delivery systems.
-
Chain Length (Molecular Weight): For smaller PEG molecules (up to ~20,000 g/mol ), solubility in water is virtually unlimited at room temperature. As the molecular weight increases, the polymer's hydrodynamic volume and potential for chain entanglement also increase, which can lead to a decrease in solubility.
-
Temperature: PEG exhibits a unique property known as a lower critical solution temperature (LCST) in water. This means that its solubility decreases as the temperature rises. Above the LCST, the polymer chains undergo a conformational change, hydrogen bonds with water are disrupted, and the PEG precipitates out of the solution. This phenomenon is also referred to as the "cloud point."
-
End-Group Functionality: The terminal functional groups on a PEG spacer (e.g., -OH, -NH2, -COOH) can influence its overall solubility. While the contribution is minor compared to the entire chain, highly hydrophobic end-groups can slightly reduce aqueous solubility.
-
Salt Concentration: The presence of certain salts can decrease PEG solubility, a phenomenon known as "salting out." Ions in the solution compete with the PEG chain for water molecules, which can disrupt the hydration shell and lead to precipitation.
The interplay of these factors determines the overall solubility profile of a PEGylated molecule.
Caption: Factors affecting the aqueous solubility of PEG spacers.
Quantitative Solubility Data
The following table summarizes the solubility of discrete, monodispersed PEG (dPEG®) products in water. For most practical applications involving PEG spacers in bioconjugation, the chain lengths used are well below the threshold where solubility becomes a limiting factor.
| PEG Spacer (Product Name) | Number of PEG Units | Molecular Weight ( g/mol ) | Solubility in Water |
| PEG4 Amine | 4 | 207.27 | Freely Soluble |
| PEG8 Amine | 8 | 383.48 | Freely Soluble |
| PEG12 Amine | 12 | 559.69 | Freely Soluble |
| PEG24 Amine | 24 | 1095.3 | Freely Soluble |
| PEG4 Carboxylic Acid | 4 | 222.24 | Freely Soluble |
| PEG8 Carboxylic Acid | 8 | 398.45 | Freely Soluble |
| PEG12 Carboxylic Acid | 12 | 574.66 | Freely Soluble |
| PEG24 Carboxylic Acid | 24 | 1110.27 | Freely Soluble |
Note: "Freely Soluble" indicates that for typical biochemical applications (e.g., concentrations up to 100 mM or higher), solubility is not a practical concern. The intrinsic solubility of these short-chain PEGs is very high (>500 g/L).
Impact on Drug Development and Bioconjugation
The primary application of hydrophilic PEG spacers is to impart their favorable solubility characteristics to less soluble molecules, such as small-molecule drugs, peptides, or proteins.
Benefits of PEGylation:
-
Enhanced Bioavailability: By increasing the solubility of a hydrophobic drug, PEGylation can improve its absorption and distribution in the body.
-
Reduced Aggregation: For proteins and peptides, attaching PEG chains can prevent aggregation by creating a steric barrier and maintaining a robust hydration shell.
-
Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce its clearance by the kidneys, thereby extending its circulation half-life.
Experimental Protocols for Solubility Characterization
Assessing the solubility and aggregation state of a PEGylated molecule is a critical step in its development.
Protocol: Cloud Point (LCST) Determination by Nephelometry
Objective: To determine the temperature at which a PEGylated compound begins to phase-separate from an aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of the PEGylated compound in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-10 mg/mL).
-
Instrumentation: Use a nephelometer or a spectrophotometer capable of measuring turbidity (typically at 600-800 nm). The instrument should have a temperature-controlled cuvette holder.
-
Measurement:
-
Place the sample cuvette in the holder and equilibrate at a starting temperature well below the expected cloud point (e.g., 25°C).
-
Slowly increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute).
-
Continuously monitor the turbidity or light scattering of the solution.
-
-
Data Analysis: The cloud point is defined as the temperature at which a sharp increase in turbidity is observed. This indicates the onset of polymer precipitation.
Protocol: Characterization by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) and assess the aggregation state of a PEGylated molecule in solution.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the PEGylated molecule (e.g., 0.1-1.0 mg/mL) in a buffer that has been filtered through a 0.22 µm filter to remove dust and particulates.
-
Allow the sample to equilibrate at the desired temperature.
-
-
Instrumentation: Use a DLS instrument.
-
Measurement:
-
Place the sample cuvette in the instrument.
-
The instrument's laser illuminates the sample, and a detector measures the intensity fluctuations of the scattered light over time.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the fluctuations, which are related to the Brownian motion of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius from the diffusion coefficient.
-
The presence of multiple peaks or a high polydispersity index (PDI > 0.2) in the size distribution plot suggests the presence of aggregates.
-
Caption: Workflow for characterizing a new PEGylated drug conjugate.
A Technical Deep Dive: Pentafluorophenyl (PFP) vs. N-Hydroxysuccinimide (NHS) Esters for Amine-Reactive Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of amine-reactive chemistry is a critical decision that profoundly impacts the stability, homogeneity, and functionality of the resulting bioconjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse in this field. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity.
This in-depth technical guide provides a comprehensive comparison of PFP and NHS esters, supported by quantitative data, detailed experimental protocols, and visual workflows to inform the selection of optimal reagents for applications ranging from antibody-drug conjugates (ADCs) and fluorescent labeling to peptide modifications and nanoparticle functionalization.
Core Principles and Chemical Reactivity
Both PFP and NHS esters react with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, via a nucleophilic acyl substitution mechanism to form a stable amide bond. The fundamental difference lies in the leaving group, which dictates the reagent's stability and reactivity profile.
The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the respective leaving group—pentafluorophenol (B44920) (PFP-OH) or N-hydroxysuccinimide (NHS)—and forming the desired amide bond.[1]
The superior performance of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[2] This inductive effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by amines.[1] Furthermore, pentafluorophenolate is an excellent, stable leaving group, further driving the reaction forward.[1]
Quantitative Comparison: PFP Ester vs. NHS Ester
The key differentiators between PFP and NHS esters can be quantified in terms of their hydrolytic stability, reaction speed, and overall efficiency.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Key Advantage of PFP Ester |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions; less susceptible to spontaneous hydrolysis.[2][3][4] | Highly susceptible to hydrolysis, especially at neutral to alkaline pH.[2][4][5] | Higher resistance to hydrolysis allows for a wider experimental window, longer reaction times, and potentially higher conjugation yields as more active reagent is available.[4][5] |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[4][5] | Can range from hours at pH 7 to mere minutes at pH > 8.[1][2][5] | Greater stability leads to more reproducible and consistent results, particularly in dilute solutions.[4] |
| Optimal Reaction pH | 7.0 - 9.0[2] | 7.2 - 8.5[2][5] | The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design. |
| Reaction Speed (Aminolysis) | High. Kinetic studies show PFP esters can react significantly faster with amines than NHS esters.[6] | Very high, but this speed is often negated by the competing and even faster hydrolysis reaction.[2] | A better balance of high reactivity towards amines and stability against hydrolysis ensures a more efficient conjugation.[2] |
| Overall Conjugation Efficiency | Generally higher due to reduced hydrolysis and enhanced reactivity.[2][7] | Can be significantly compromised by hydrolysis, often requiring a larger excess of the reagent and careful control of reaction conditions.[2][5] | More efficient use of the labeling reagent, which is critical when working with precious or limited biomolecules. |
| Byproduct Interference | Low. The pentafluorophenol byproduct is less nucleophilic and less likely to interfere with the reaction.[2] | Moderate. The N-hydroxysuccinimide byproduct can be reactive under certain conditions.[2] | A cleaner reaction profile with fewer potential side reactions. |
| Selectivity | Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[2][5][8] | Generally reacts with all accessible primary amines with less site specificity.[5] | Enables the production of more uniform bioconjugates with potentially improved biological activity and reduced batch-to-batch variability.[5][8] |
Hydrolytic Stability of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour[9] |
| 8.6 | 4 | 10 minutes[2] |
| Data compiled from multiple sources. The exact half-life can vary depending on the specific molecule to which the NHS ester is attached.[2][9] PFP esters are consistently reported to be significantly more stable under similar conditions.[2][3][4] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding the practical differences between PFP and NHS esters.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Proteome: An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools, enabling the covalent capture of protein-protein interactions (PPIs), the elucidation of protein structures, and the construction of novel bioconjugates such as antibody-drug conjugates (ADCs).[1][2] This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Principles of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents that possess two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][3] These reactive moieties are connected by a spacer arm, the length and chemical properties of which can be tailored for specific applications.[1][2] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis, often by mass spectrometry (XL-MS).[3] This powerful technique provides distance constraints that can be used to map the topology of protein complexes and study conformational changes.[3][4]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups and the characteristics of their spacer arms.
Based on Reactive Group Similarity
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[5][6] They are often employed to study intramolecular crosslinks or to polymerize monomers.[3] Common examples include amine-to-amine or sulfhydryl-to-sulfhydryl crosslinkers.[7] While useful for capturing a snapshot of all potential protein interactions, this "shotgun" approach can sometimes lead to a mixture of products.[5][8]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for joining dissimilar molecules in a controlled, sequential manner.[5][6] This two-step process significantly minimizes the formation of undesirable byproducts like self-conjugation and polymerization, leading to higher yields of the target conjugate.[8][9] This precision is particularly crucial in applications like the construction of ADCs.[3]
Based on Spacer Arm Properties
-
Cleavable (Reversible) Crosslinkers: These contain a labile bond within their spacer arm, such as a disulfide bond, that can be broken under specific conditions (e.g., reduction).[10][11] This feature is particularly advantageous for applications like affinity purification and mass spectrometry-based analysis, as it allows for the release of the conjugated molecules.[10]
-
Non-Cleavable (Irreversible) Crosslinkers: These form stable, permanent covalent bonds that remain intact throughout their intended use.[12] They are designed for applications where long-term stability and robustness are essential, such as in the development of some antibody-drug conjugates where the payload is released upon degradation of the antibody.[13][14]
Specialized Classes of Crosslinkers
-
Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two functional groups without introducing a spacer arm.[3][15] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[3][5] This approach is beneficial when it is critical to avoid introducing additional atoms into the protein complex.[3]
-
Photoreactive Crosslinkers: These are a subset of heterobifunctional crosslinkers that contain one chemically specific reactive group and one that is photo-activatable.[3] The photoreactive group, typically an aryl azide (B81097) or diazirine, remains inert until exposed to UV light, at which point it can non-selectively react with nearby C-H or N-H bonds.[16][17] This allows for temporal control and the capture of interactions that may lack readily available specific functional groups.[17][18]
Common Chemistries of Bifunctional Crosslinkers
The specificity of a crosslinker is dictated by its reactive groups, which target specific amino acid side chains.
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups, targeting the primary amines in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][10] They react at a physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[1]
-
Sulfhydryl-Reactive: Maleimides are a widely used class of reagents that specifically react with the thiol groups of cysteine residues in a pH range of 6.5-7.5.[2][10]
-
Carboxyl-Reactive: Carbodiimides, such as EDC, are used to activate carboxyl groups on aspartate and glutamate (B1630785) residues, allowing them to react with primary amines to form an amide bond.[2][3]
Quantitative Data for Common Bifunctional Crosslinkers
The choice of a crosslinker is dictated by several factors, including the desired distance between the conjugated molecules and the solubility of the reagent. The following tables summarize the key quantitative data for a selection of commonly used bifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes |
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No |
| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridyldithiol | 15.7 | Yes (Disulfide) | No |
| SANPAH (N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate) | NHS Ester | Phenyl Azide | 18.2 | No | No |
Experimental Protocols
Protocol 1: One-Step Homobifunctional Crosslinking (Amine-Reactive)
This protocol describes a one-step crosslinking procedure using an amine-reactive homobifunctional crosslinker like DSS or BS3.
Materials:
-
Protein A and Protein B to be conjugated
-
NHS-ester crosslinker (e.g., DSS or BS3)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.[10]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO (for DSS) or directly in the reaction buffer (for BS3) to a concentration of 10-25 mM.[10]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture. The optimal molar ratio should be determined empirically.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10]
-
Analysis: Analyze the conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.[10]
Protocol 2: Two-Step Heterobifunctional Crosslinking (NHS Ester and Maleimide)
This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using an NHS-ester/maleimide heterobifunctional crosslinker like SMCC.[10]
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with accessible sulfhydryl groups)
-
NHS-ester/maleimide crosslinker (e.g., SMCC)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
SMCC stock solution (e.g., 10 mM in dry DMSO)
-
Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT), if needed to generate free sulfhydryls on Protein B
Procedure:
-
Step 1: Activation of Protein A with NHS Ester:
-
Dissolve Protein A in the amine-free buffer.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the thiol-free buffer.
-
-
Step 2: Conjugation to Sulfhydryl-Containing Protein B:
-
If Protein B has disulfide bonds, reduce them with a suitable reducing agent like DTT and then remove the excess reducing agent.[10]
-
Immediately mix the maleimide-activated Protein A with the sulfhydryl-containing Protein B in the thiol-free buffer.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.[10]
Protocol 3: Zero-Length Crosslinking using EDC
This protocol outlines the use of EDC to crosslink a protein with available carboxyl groups to another protein with available primary amines.[3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is recommended to increase the efficiency of the reaction.[3]
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Sulfo-)NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: PBS, pH 7.2-8.0
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve Protein 1 in the Activation Buffer.
-
Add EDC and (Sulfo-)NHS to the protein solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of (Sulfo-)NHS over the amount of Protein 1.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Amine-Containing Protein:
-
Add the activated Protein 1 to a solution of Protein 2 in the Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Purify the conjugate to remove unreacted proteins and byproducts.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the logical steps in experimental workflows and the complex interactions within signaling pathways.
Caption: Workflow for one-step homobifunctional crosslinking.
Caption: Two-step workflow for heterobifunctional crosslinking.
Caption: Capturing a kinase interaction in a signaling pathway.
Conclusion
Bifunctional crosslinkers offer a powerful and versatile approach to studying the intricate world of proteins.[3] By covalently capturing protein interactions and providing spatial information, these reagents have become a cornerstone of modern proteomics and structural biology.[3] The continuous development of novel crosslinkers with enhanced features promises to further expand the capabilities of this technology, enabling deeper insights into the complex molecular mechanisms that underpin life and disease.[3] A thorough understanding of their chemical properties, including reactivity, spacer arm length, and cleavability, is essential for the successful design and execution of bioconjugation experiments.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. scbt.com [scbt.com]
- 16. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 17. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mal-NH-PEG6-CH2CH2COOPFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mal-NH-PEG6-CH2CH2COOPFP ester, a heterobifunctional crosslinker, in bioconjugation applications. This reagent is a valuable tool for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, enabling the precise and stable linkage of two distinct biomolecules.
The this compound features three key components: a maleimide (B117702) group, a pentafluorophenyl (PFP) ester, and a six-unit polyethylene (B3416737) glycol (PEG) spacer. This design facilitates a controlled, two-step conjugation strategy, minimizing the formation of undesirable byproducts.[1][2] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond.[3][4][5] The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues.[6][7][8] PFP esters are often favored over N-hydroxysuccinimide (NHS) esters due to their enhanced stability in aqueous solutions, which leads to more efficient conjugation reactions.[1][9] The hydrophilic PEG6 spacer improves the solubility of the resulting conjugate, reduces aggregation, and provides a flexible linker to minimize steric hindrance.[2][10]
Core Principles and Reaction Chemistry
The conjugation process with this compound typically follows a two-step sequential reaction. This approach offers greater control over the conjugation process compared to a one-step reaction.[1]
-
Amine-Reactive PFP Ester Conjugation: The first step involves the reaction of the PFP ester with a primary amine on the first biomolecule (e.g., an antibody or a protein). This reaction is efficient at a slightly basic pH and results in a stable amide bond.[6][11] PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, leading to more reproducible conjugations.[2][9]
-
Sulfhydryl-Reactive Maleimide Conjugation: After the first reaction and removal of excess crosslinker, the maleimide-functionalized biomolecule is introduced to the second biomolecule, which contains a free sulfhydryl group (e.g., a cysteine residue on a peptide or a small molecule drug). The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether linkage.[3][5][12] This reaction is highly specific for thiols within a neutral pH range.[3][12]
Key Reaction Parameters
The success of the conjugation is highly dependent on careful control of the reaction conditions. The following tables summarize the key quantitative parameters for both the amine-reactive and thiol-reactive steps.
Table 1: Amine-Reactive PFP Ester Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Optimal pH Range | 7.2 - 9.0[2] | Higher pH increases the rate of hydrolysis of the PFP ester.[6] |
| Recommended Buffers | Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, MES[7][13] | Avoid buffers containing primary amines like Tris or glycine.[7] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A 10- to 50-fold molar excess may be needed for dilute protein solutions.[6] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[8] | Lower temperatures can be used for sensitive proteins to minimize degradation. |
| Reaction Time | 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°C[8][14] | Optimization may be required based on the reactivity of the amine. |
| Solvent for Linker | Anhydrous DMSO or DMF[6][7] | The linker is not readily soluble in aqueous buffers.[10] |
Table 2: Sulfhydryl-Reactive Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Optimal pH Range | 6.5 - 7.5[3][6][12] | Critical for thiol selectivity. Above pH 7.5, reactivity with amines increases.[3][12] |
| Recommended Buffers | Thiol-free buffers such as PBS, MES, HEPES, degassed[15] | Buffers should be free of thiol-containing agents (e.g., DTT). |
| Molar Ratio (Maleimide:Thiol) | 1:1 to 1.5:1 | A slight excess of the maleimide-activated molecule can be used. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours[15] | Reaction progress can be monitored by analytical techniques. |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be necessary for specific applications.
Materials and Reagents
-
Amine-containing biomolecule (Molecule A)
-
Sulfhydryl-containing biomolecule (Molecule B)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0, degassed
-
Quenching Solution (for maleimide): 1 M L-cysteine or N-acetylcysteine in water
-
Desalting columns or dialysis equipment for purification
Protocol 1: Activation of Amine-Containing Molecule (Molecule A) with this compound
-
Prepare Molecule A: Dissolve Molecule A in the Amine Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the Molecule A solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[16]
-
Purification: Immediately following incubation, remove the excess, unreacted linker using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[10] This step is critical to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.
Protocol 2: Conjugation of Maleimide-Activated Molecule A to Sulfhydryl-Containing Molecule (Molecule B)
-
Prepare Molecule B: Dissolve the sulfhydryl-containing Molecule B in the degassed Thiol Reaction Buffer. If necessary, reduce any disulfide bonds in Molecule B using a reducing agent like TCEP and purify to remove the reducing agent before proceeding.[13]
-
Conjugation Reaction: Add the maleimide-activated Molecule A to the Molecule B solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional): To cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-fold molar excess over the starting amount of the maleimide reagent. Incubate for 15-30 minutes at room temperature.[15]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules and byproducts.
Visualizing the Workflow and Chemistry
To further elucidate the process, the following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Key functional components of the crosslinker.
Caption: Sequential two-step conjugation workflow.
Caption: Chemical reaction pathway for conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Pentafluorophenyl (PFP) Ester Reaction with Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for the reaction of pentafluorophenyl (PFP) esters with the primary amine of lysine (B10760008) residues in proteins and other biomolecules. This bioconjugation technique is essential for the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics.
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical groups used for the covalent modification of biomolecules.[1][2] The reaction targets the primary amine of lysine residues and the N-terminus of proteins, forming a stable amide bond. PFP esters offer significant advantages over other amine-reactive reagents, most notably N-hydroxysuccinimide (NHS) esters, due to their superior hydrolytic stability in aqueous solutions.[3][4][5] This increased stability leads to higher conjugation efficiency, greater reproducibility, and a wider experimental window.[3][6] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, facilitating a rapid and efficient reaction.[1][2]
Reaction Mechanism
The reaction between a PFP ester and a lysine residue proceeds via a nucleophilic acyl substitution mechanism. The unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond and releases the pentafluorophenol (B44920) leaving group.[1][2][7]
Quantitative Data Summary
Recommended Reaction Conditions
The efficiency of the PFP ester reaction with lysine is influenced by several key parameters. The following table summarizes the generally recommended conditions for successful conjugation.
| Parameter | Recommended Range | Notes | Citations |
| pH | 7.2 - 8.5 | This range ensures the lysine amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the PFP ester. A pH of 7.2-7.5 is often recommended for sensitive biomolecules. | [8][9][10] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. For sensitive molecules, the reaction can be performed overnight at 4°C. | [4][10] |
| Reaction Time | 30 minutes to overnight | Typically 1-4 hours at room temperature. Longer incubation may be needed at lower temperatures. | [4][8][10] |
| Molar Excess of PFP Ester | 5 to 20-fold | The optimal ratio should be determined empirically. For dilute protein solutions (<1 mg/mL), a higher excess (40- to 80-fold) may be necessary. | [6][10] |
| Solvent | Amine-free buffer (e.g., PBS) with <10% organic co-solvent (DMSO or DMF) | PFP esters are moisture-sensitive and should be dissolved in anhydrous DMSO or DMF immediately before addition to the aqueous reaction buffer. | [8][11] |
Comparison of PFP Esters and NHS Esters
PFP esters offer several advantages over the more traditional NHS esters, primarily concerning their stability.
| Feature | PFP Esters | NHS Esters | Citations |
| Hydrolytic Stability | Significantly more stable in aqueous buffers. | Highly susceptible to hydrolysis, especially at pH > 8. | [3][5] |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters. | Can be as short as a few minutes at pH 8.5. | [5] |
| Optimal Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 | [5][9] |
| Reaction Speed | High | Very high, but competes with rapid hydrolysis. | [5] |
| Overall Conjugation Efficiency | Generally higher due to superior stability. | Can be lower due to competing hydrolysis. | [5] |
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).
-
PFP ester-activated molecule.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive.[4][11] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[4][12]
-
-
Initiate the Conjugation Reaction:
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (HPLC or LC-MS).[8]
-
Protocol 2: Site-Specific Antibody Labeling
This protocol is adapted for the preferential labeling of a specific lysine residue (K188) in the kappa light chain of human antibodies.[13]
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4.
-
PFP ester of the payload (e.g., fluorophore, drug).
-
Anhydrous DMSO.
-
Reaction buffer: 100 mM sodium bicarbonate, pH 8.5.
-
Desalting column.
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer (100 mM sodium bicarbonate, pH 8.5) using a desalting column to a final concentration of ≥1 mg/mL.
-
-
PFP Ester Preparation:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the PFP ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature or for 18 hours at 4°C for enhanced selectivity.[13]
-
-
Purification:
-
Remove unreacted PFP ester and organic solvent by buffer exchange into a desired storage buffer (e.g., PBS) using a desalting column.
-
-
Characterization:
-
Determine the concentration and degree of labeling (DOL) using UV-Vis spectroscopy.
-
Experimental Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Antibody-Drug Conjugates (ADCs) with Mal-NH-PEG6-PFP Ester: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Mal-NH-PEG6-PFP ester. This linker facilitates a precise and efficient two-step conjugation strategy, enabling the development of next-generation targeted therapeutics. This document outlines detailed experimental protocols, data presentation formats, and visual workflows to ensure successful ADC synthesis and characterization.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. The linker connecting the antibody to the drug payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Mal-NH-PEG6-PFP ester is a heterobifunctional linker that offers a strategic advantage in ADC development. It comprises a maleimide (B117702) group for thiol-selective conjugation to engineered cysteines or reduced interchain disulfides on the antibody, and a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with an amine-containing drug payload. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and optimize its pharmacokinetic profile.
Principle of the Method
The synthesis of an ADC using Mal-NH-PEG6-PFP ester is a two-step process that leverages the distinct reactivity of its functional groups.
-
Drug-Linker Conjugation: The amine-reactive PFP ester end of the linker is first reacted with an amine-containing cytotoxic drug to form a stable amide bond. PFP esters are known for their high reactivity and reduced susceptibility to hydrolysis compared to other amine-reactive esters, leading to high conjugation efficiencies.[1][2][3]
-
Antibody-Drug-Linker Conjugation: The resulting maleimide-activated drug-linker complex is then conjugated to the antibody. The maleimide group specifically reacts with free sulfhydryl (thiol) groups on the antibody at a pH range of 6.5-7.5 to form a stable thioether bond.[4][5] These thiol groups can be introduced by reducing the antibody's interchain disulfide bonds or through site-specific engineering of cysteine residues.
This sequential approach allows for a more controlled conjugation process, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Equipment
-
Antibody: Monoclonal antibody (mAb) with available thiol groups (either from reduced disulfides or engineered cysteines) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Drug: Amine-containing cytotoxic payload.
-
Linker: Mal-NH-PEG6-PFP ester.
-
Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Buffers:
-
Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5).
-
Reaction Buffer for drug-linker conjugation (if required, depending on drug solubility).
-
Purification Buffer: PBS, pH 7.4.
-
-
Reducing Agent (if applicable): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).
-
Quenching Reagent: N-acetylcysteine or cysteine.
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Equipment: UV-Vis spectrophotometer, Liquid Chromatography-Mass Spectrometry (LC-MS), Hydrophobic Interaction Chromatography (HIC).
Protocol 1: Drug-Linker Conjugation (Synthesis of Maleimide-Activated Drug)
This protocol describes the reaction of the PFP ester of the linker with the amine group of the cytotoxic drug.
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Immediately before use, dissolve Mal-NH-PEG6-PFP ester in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Note: PFP esters are moisture-sensitive; do not prepare stock solutions for storage.[3][4][5]
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.2 equivalents) of the Mal-NH-PEG6-PFP ester solution to the cytotoxic drug solution.
-
If the drug has a salt form (e.g., HCl salt), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (e.g., 2-3 equivalents) to the reaction mixture to neutralize the salt and facilitate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Purification:
-
Upon completion, the maleimide-activated drug can be used directly in the next step or purified by reversed-phase HPLC if necessary to remove any unreacted components.
-
Protocol 2: Antibody Thiolation (Reduction of Interchain Disulfides)
This step is necessary if the antibody does not have free thiol groups.
-
Antibody Preparation:
-
Buffer exchange the antibody into a nitrogen-purged conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0). The antibody concentration should be between 2-10 mg/mL.
-
-
Reduction Reaction:
-
Add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate for 1-2 hours at 37°C.
-
-
Purification:
-
Immediately before conjugation, remove the excess reducing agent using a desalting column or spin filtration, exchanging the antibody into the conjugation buffer.
-
Protocol 3: ADC Conjugation and Purification
This protocol describes the reaction of the maleimide-activated drug with the thiolated antibody.
-
Conjugation Reaction:
-
To the chilled (4°C) solution of the thiolated antibody, add the maleimide-activated drug solution (from Protocol 1) at a molar excess of 1.5 to 5-fold per free thiol. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the maleimide-activated drug to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS).
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later. The average DAR is calculated from the weighted average of the different species based on their peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can determine the mass of the different conjugated species. The DAR is calculated from the mass shift relative to the unconjugated antibody.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the level of aggregation. A high-purity ADC preparation should show a minimal percentage of aggregates.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free drug.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or XTT.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs synthesized using PEGylated linkers. These values can serve as a general guide for expected outcomes. Note: Optimal conditions and results will vary depending on the specific antibody, drug, and conjugation parameters.
Table 1: Representative ADC Synthesis Parameters and Outcomes
| Parameter | Typical Value/Range | Method of Analysis |
| Linker:Drug Molar Ratio | 1.2 : 1 | - |
| Drug-Linker:Antibody Molar Ratio | 5:1 - 20:1 | - |
| Conjugation Efficiency | 70 - 90% | Calculated from DAR |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS |
| ADC Purity (monomer) | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
Table 2: Illustrative In Vitro Cytotoxicity Data for a HER2-Targeted ADC
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) |
| BT-474 | High | Anti-HER2-PEG-Drug | 1.5 - 5.0 |
| SK-BR-3 | High | Anti-HER2-PEG-Drug | 2.0 - 7.0 |
| MCF-7 | Low | Anti-HER2-PEG-Drug | >1000 |
| MDA-MB-231 | Negative | Anti-HER2-PEG-Drug | >1000 |
Visualizations
ADC Synthesis Workflow
Caption: Experimental workflow for ADC synthesis using Mal-NH-PEG6-PFP ester.
Mechanism of Action: ADC Targeting the HER2 Signaling Pathway
Caption: Mechanism of action of a HER2-targeted ADC.[4][6][7]
Conclusion
The Mal-NH-PEG6-PFP ester linker provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. Its well-defined reactivity allows for a controlled, two-step conjugation process, while the hydrophilic PEG6 spacer can impart favorable physicochemical properties to the final ADC. By following the detailed protocols and characterization methods outlined in this application note, researchers can efficiently synthesize and evaluate high-quality ADCs for preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Maleimide-PEG-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG-PFP ester is a heterobifunctional crosslinker designed for the specific and efficient labeling of biomolecules.[1][2] This reagent is particularly valuable in bioconjugation, enabling the linkage of proteins to other molecules such as drugs, fluorescent dyes, or other proteins with high precision.[2][3] Its structure incorporates three key components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1][2] This design facilitates a controlled, two-step conjugation strategy, targeting primary amines and thiol groups sequentially.[1]
The PFP ester offers a highly reactive site for conjugation to primary amines, such as those found on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[1][2] PFP esters are known for their enhanced resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugations.[1][2][4] The maleimide group, in contrast, selectively reacts with thiol (sulfhydryl) groups, typically on cysteine residues, to form a stable thioether linkage.[1][3][5]
The inclusion of a hydrophilic PEG spacer provides several advantages, including increased water solubility of the labeled protein, reduced potential for aggregation, and minimized steric hindrance.[1][2] Furthermore, PEGylation is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1]
Reaction Mechanism
The labeling process with Maleimide-PEG-PFP ester is a sequential, two-step procedure:
-
PFP Ester Reaction with Protein Amines: The PFP ester of the linker reacts with primary amines on the target protein to form a stable amide bond. This step "activates" the protein with a maleimide-functionalized PEG chain.[1]
-
Maleimide Reaction with Thiols: The maleimide group on the now-modified protein is then available to react with a thiol-containing molecule of interest, forming a stable thioether bond.[1]
This two-step approach allows for precise control over the conjugation process, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2]
Key Functional Components
Caption: Functional components of the Maleimide-PEG-PFP ester crosslinker.
Experimental Protocols
This section provides a general protocol for a two-step conjugation using Maleimide-PEG-PFP ester. Optimization may be necessary for specific proteins and applications.
Materials and Reagents
-
Maleimide-PEG-PFP ester
-
Protein to be labeled (containing accessible primary amines)
-
Thiol-containing molecule of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[2][4]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Quenching reagent (optional, e.g., Tris buffer or reduced cysteine)[6][7]
Step 1: Activation of Amine-Containing Protein with Maleimide-PEG-PFP Ester
-
Prepare the Protein Solution: Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1][2] If the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer.[4][8]
-
Prepare the Maleimide-PEG-PFP Ester Solution: Immediately before use, dissolve the Maleimide-PEG-PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][6] PFP esters are moisture-sensitive and will hydrolyze in aqueous solutions.[4][6]
-
Reaction: Add a 5- to 50-fold molar excess of the dissolved Maleimide-PEG-PFP ester to the protein solution.[1][6] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or at 4°C overnight.[2]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis equilibrated with the conjugation buffer.[2][6]
Step 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule contains disulfide bonds that need to be reduced to free thiols, perform this step prior to conjugation.
-
Reaction: Combine the purified maleimide-activated protein with the thiol-containing molecule. A molar ratio of 1.5 to 20-fold excess of the maleimide-activated protein to the thiol-containing molecule is recommended.[1]
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature.[1]
-
Quenching (Optional): To stop the reaction, a quenching reagent such as reduced cysteine can be added at a concentration several times greater than that of the sulfhydryl groups on the target molecule.[6]
-
Final Purification: Purify the final conjugate to remove any unreacted materials using methods such as size-exclusion chromatography.
Experimental Workflow
Caption: A typical experimental workflow for protein conjugation.
Data Presentation
The efficiency of the conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the amine-reactive and thiol-reactive ends of the Maleimide-PEG-PFP ester.
PFP Ester Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Optimal pH Range | 7.2 - 9.0[1][2][6] | Higher pH increases the rate of hydrolysis of the PFP ester.[6] |
| Recommended Molar Excess of Linker | 5- to 50-fold over protein[1][6] | More dilute protein solutions may require a greater molar excess.[6] |
| Typical Reaction Time | 30 minutes to 2 hours[1] | Can be extended to overnight at 4°C for sensitive biomolecules.[7] |
| Typical Reaction Temperature | Room Temperature to 37°C[1] | |
| Primary Competing Reaction | Hydrolysis of PFP ester[1] | PFP esters are more resistant to hydrolysis than NHS esters.[1][2] |
| Selectivity | Primary and secondary amines[1][9] |
Maleimide Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Optimal pH Range | 6.5 - 7.5[1][3][6] | At pH > 7.5, the maleimide group can lose specificity and react with amines.[2][6] |
| Recommended Molar Excess of Maleimide | 1.5- to 20-fold over thiol[1] | A molar excess of maleimide drives the reaction to completion.[2] |
| Typical Reaction Time | 1 to 2 hours[1] | The maleimide-thiol reaction is generally fast.[5] |
| Typical Reaction Temperature | Room Temperature[1] | |
| Primary Competing Reaction | Hydrolysis of maleimide ring at pH > 7.5[1] | |
| Selectivity | Thiols[1][3] |
Characterization of the Conjugate
After purification, it is essential to characterize the final protein conjugate to determine the degree of labeling and confirm its integrity. Common methods include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[7]
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and calculate the number of attached molecules.[10]
-
UV-Vis Spectroscopy: To determine the degree of labeling if the attached molecule has a distinct absorbance spectrum.[8]
-
HPLC/UPLC: To assess the purity of the conjugate and separate it from unreacted protein.[10][11]
Two-Step Conjugation Mechanism Diagram
Caption: Sequential reaction of Maleimide-PEG-PFP ester with an amine and a thiol.
Conclusion
The Maleimide-PEG-PFP ester is a versatile and efficient crosslinker for protein labeling.[1] Its heterobifunctional nature allows for a controlled, sequential conjugation to amine and thiol groups.[1][2] The inclusion of a PEG spacer enhances the properties of the resulting conjugate.[1][2] By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can successfully label their proteins of interest for a wide array of applications in biotechnology and medicine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. nanocs.net [nanocs.net]
- 10. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-NH-PEG6-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended solvents, handling, and use of Mal-NH-PEG6-PFP ester, a heterobifunctional crosslinker. This reagent is instrumental in bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing molecules. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility of the final conjugate and reduces steric hindrance.
Core Concepts of Mal-NH-PEG6-PFP Ester
Mal-NH-PEG6-PFP ester contains three key components:
-
Maleimide (B117702): This group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to create a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1][2][3]
-
Pentafluorophenyl (PFP) Ester: This highly reactive group forms a stable amide bond with primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue.[2][3][4] PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, providing a wider window for conjugation.[4][5] The reaction with amines is typically performed at a pH of 7-9.[1][2][3]
-
PEG6 Spacer: The hydrophilic polyethylene glycol chain, composed of six ethylene (B1197577) glycol units, improves the solubility of the resulting conjugate in aqueous solutions.[3][6]
Data Presentation: Solvent and Solubility
Successful bioconjugation hinges on the correct handling and dissolution of the crosslinking reagent. Mal-NH-PEG6-PFP ester is not directly soluble in aqueous buffers and requires initial dissolution in a suitable organic solvent.[1]
| Solvent | Recommended Use | Typical Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary Recommendation | Up to 100 mg/mL[7] | Anhydrous or "dry" DMSO is crucial to prevent hydrolysis of the PFP ester.[8][9] Use freshly opened solvent. An ultrasonic bath may be required to achieve higher concentrations.[7] |
| Dimethylformamide (DMF) | Alternative | Not specified, but widely cited.[1][5][10] | Like DMSO, must be anhydrous.[8] Can degrade over time to form amines that will react with the PFP ester; use high-purity, fresh DMF.[8] |
| Acetonitrile (ACN) | Possible Co-solvent | Not specified | Mentioned as a solvent for PFP ester-activated linkers.[11] |
| Dichloromethane (DCM) | Possible Co-solvent | Not specified | Mentioned for similar compounds.[12] |
Experimental Protocols
Handling and Storage
-
Storage: Store the reagent at -20°C, protected from moisture with a desiccant.[1][2][10] Some suppliers recommend storage at -80°C for long-term stability (up to 6 months).[7]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening.[1][5][10] This prevents moisture from condensing inside the container, which can hydrolyze the moisture-sensitive PFP ester.
-
Solution Preparation: Prepare solutions immediately before use.[1][5][10] Do not prepare and store stock solutions, as the PFP ester moiety readily hydrolyzes in the presence of moisture, rendering it non-reactive.[1][5][10] Discard any unused reconstituted reagent.[1][5][10]
Protocol 1: Two-Step Bioconjugation
This is the most common method, involving the sequential reaction of the PFP ester with an amine-containing molecule, followed by the reaction of the maleimide with a sulfhydryl-containing molecule.
Step 1: Reaction of PFP Ester with an Amine-Containing Protein (Protein-NH₂)
-
Buffer Preparation: Prepare an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.[1][5][10]
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Crosslinker Preparation: Immediately before use, dissolve the Mal-NH-PEG6-PFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[7][11]
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[13] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[1]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11][13]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis equilibrated with a suitable buffer for the next step (e.g., PBS at pH 6.5-7.5).
Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule (Molecule-SH)
-
Molecule Preparation: Ensure the sulfhydryl-containing molecule is dissolved in a suitable buffer, such as PBS at pH 6.5-7.5, to minimize hydrolysis of the maleimide group.[1][6]
-
Conjugation: Combine the purified amine-modified protein from Step 1 with the sulfhydryl-containing molecule.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[1]
-
Quenching (Optional): To stop the reaction, a quenching agent such as free cysteine or DTT can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules.
Visualizations
Caption: Workflow for a two-step bioconjugation using Mal-NH-PEG6-PFP ester.
Caption: Recommended workflow for dissolving Mal-NH-PEG6-PFP ester.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]
- 3. nanocs.net [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Molar Ratio in Maleimide to Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins via the reaction between a maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue is a cornerstone technique in biotechnology.[1] This method is widely employed in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized biomolecules.[1][2] The maleimide-thiol reaction, a Michael addition, is highly efficient and selective for thiols under mild, physiological conditions (pH 6.5-7.5), resulting in a stable covalent thioether bond.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Achieving the desired degree of labeling (DOL) is critical for the efficacy and safety of the final product, and this is heavily influenced by the molar ratio of the maleimide reagent to the protein. This document provides a detailed guide to calculating, optimizing, and verifying the molar ratio for successful maleimide-protein conjugation.
Core Principles of Maleimide-Thiol Conjugation
The reaction's success hinges on several key factors:
-
pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5 to ensure high selectivity for thiol groups over other nucleophilic residues like amines.[1] Above pH 7.5, reactivity with amines increases, and the maleimide group becomes more susceptible to hydrolysis, rendering it inactive.[1]
-
Thiol Availability: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[4][5][6] Therefore, reduction of disulfide bonds is often a necessary prerequisite for conjugation.[4][5][6]
-
Molar Ratio: The molar ratio of the maleimide reagent to the protein is a critical parameter that must be optimized. A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[2] However, an excessive amount can lead to non-specific labeling and purification challenges.[2]
Experimental Protocols
Protocol 1: Preparation of Protein for Conjugation
This protocol outlines the essential steps to prepare a protein for conjugation with a maleimide-functionalized molecule, including an optional but often critical disulfide bond reduction step.
Materials:
-
Protein containing at least one accessible cysteine residue
-
Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5[4][5][7]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is required)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Dissolution: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[4][5][7]
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein contains disulfide bonds that need to be reduced to free thiols, add a 50-100 fold molar excess of TCEP to the protein solution.[7][8]
-
Flush the container with an inert gas, seal, and incubate at room temperature for 30-60 minutes.[7] TCEP is recommended as it does not contain thiols and does not need to be removed before the conjugation step.[9]
-
-
Buffer Exchange (if other reducing agents are used): If a thiol-containing reducing agent like DTT is used, it must be completely removed before adding the maleimide reagent. This can be achieved using a desalting column or dialysis.[9]
Protocol 2: Small-Scale Trial Conjugations to Optimize Molar Ratio
To determine the optimal maleimide-to-protein molar ratio, it is highly recommended to perform a series of small-scale trial conjugations with varying ratios.
Materials:
-
Prepared protein solution (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[7]
-
Quenching reagent (e.g., cysteine, β-mercaptoethanol)
-
Purification tools (e.g., size-exclusion chromatography columns)
Procedure:
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a suitable solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
Reaction Setup:
-
Set up a series of reactions in microcentrifuge tubes, each containing the same amount of the prepared protein.
-
Add varying amounts of the maleimide stock solution to achieve a range of molar ratios. Common starting points are 2:1, 5:1, 10:1, 20:1, and 40:1 (maleimide:protein).[7]
-
-
Incubation: Gently mix the reactions and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching: Stop the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.[7]
-
Purification: Purify the conjugated protein from excess maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
-
Analysis: Analyze the purified conjugates from each molar ratio to determine the degree of labeling (see Protocol 3) and to assess for aggregation (e.g., using size-exclusion chromatography).
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of maleimide molecules conjugated to each protein molecule.[10] For fluorescently labeled proteins, this can be determined using UV-Vis spectroscopy.
Procedure:
-
Absorbance Measurement:
-
Calculation:
-
Corrected A₂₈₀: The dye may also absorb at 280 nm, so a correction is needed.
-
A₂₈₀_corrected_ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer).[11]
-
-
Protein Concentration:
-
[Protein] (M) = A₂₈₀_corrected_ / (ε_protein_ × path length)
-
-
Dye Concentration:
-
[Dye] (M) = Aₘₐₓ / (ε_dye_ × path length)
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
-
Data Presentation
Summarizing the results of the optimization experiments in a clear, tabular format is crucial for comparison and decision-making.
| Molar Ratio (Maleimide:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) | Aggregation (%) |
| 2:1 | 1.5 | 95 | <1 |
| 5:1 | 2.8 | 92 | 2 |
| 10:1 | 4.1 | 88 | 5 |
| 20:1 | 4.5 | 85 | 8 |
| 40:1 | 4.6 | 78 | 15 |
Data in this table is illustrative and will vary depending on the specific protein and maleimide reagent.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide hydrolysis due to moisture or pH > 7.5. | Prepare fresh maleimide stock solutions in anhydrous solvent immediately before use. Maintain pH between 6.5-7.5.[8] |
| Oxidized protein thiols (disulfide bonds). | Reduce the protein with TCEP prior to conjugation.[8] | |
| Insufficient molar ratio of maleimide. | Increase the molar excess of the maleimide reagent. | |
| Protein Aggregation | High degree of labeling. | Optimize for a lower molar ratio to achieve the desired DOL without causing aggregation. |
| Suboptimal buffer conditions (pH, ionic strength). | Ensure the buffer conditions are within the protein's stability range.[7] | |
| Low Protein Recovery | Precipitation during conjugation. | See "Protein Aggregation" troubleshooting. |
| Non-specific binding during purification. | Adjust the purification strategy (e.g., change column type, modify buffer).[7] | |
| Inconsistent Degree of Labeling | Variable reaction conditions. | Standardize all reaction parameters, including molar ratio, incubation time, and temperature.[7] |
| Incomplete or variable reduction of disulfides. | Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like Ellman's assay.[7] |
Visualizations
Caption: Experimental workflow for optimizing the molar ratio in maleimide-protein conjugation.
Caption: The chemical reaction between a protein's cysteine thiol and a maleimide group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Purification of Bioconjugates Following Reaction with Mal-NH-PEG6-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-NH-PEG6-PFP ester is a heterobifunctional crosslinker used in bioconjugation to link an amine-containing molecule to a sulfhydryl-containing molecule. The pentafluorophenyl (PFP) ester reacts with primary amines to form stable amide bonds, while the maleimide (B117702) group reacts with sulfhydryl groups to form stable thioether bonds.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[] Following the conjugation reaction, a heterogeneous mixture of the desired conjugate, unreacted starting materials, and side products is typically present.[] Therefore, a robust purification strategy is crucial to isolate the pure conjugate for downstream applications.
This document provides detailed application notes and protocols for the purification of biomolecules conjugated using Mal-NH-PEG6-PFP ester. The primary purification techniques discussed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Reaction Scheme
The conjugation process using Mal-NH-PEG6-PFP ester is typically a two-step reaction. First, the PFP ester of the linker reacts with a primary amine on the first biomolecule (e.g., a protein or antibody). Subsequently, the maleimide group of the now-linked PEG chain reacts with a sulfhydryl group on a second biomolecule.
Purification Workflow
A typical workflow for the purification of the final conjugate involves one or more chromatographic steps to remove unreacted biomolecules, excess linker, and other impurities. The choice and order of purification techniques depend on the specific properties of the conjugate and contaminants.
Data Presentation: Comparison of Purification Methods
The following table summarizes representative quantitative data for common purification techniques used for protein conjugates. The actual performance will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Purity (%) | Yield (%) | Unconjugated Protein (%) | Free Linker/Payload (%) |
| Size Exclusion Chromatography (SEC) | >95 | 85 | <3 | <2 |
| Ion Exchange Chromatography (IEX) | >97 | 80 | <2 | <1 |
| Hydrophobic Interaction Chromatography (HIC) | >96 | 70 | <2 | <1.5 |
Table 1: Representative comparison of purification methods for a model protein conjugate. Data is illustrative and based on typical outcomes for bioconjugate purification.[4]
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted, smaller molecules like the Mal-NH-PEG6-PFP ester and smaller biomolecules from the larger conjugate.[]
Materials:
-
Crude conjugation reaction mixture
-
SEC Running Buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)
-
Size exclusion chromatography column with an appropriate molecular weight cutoff
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.[5]
-
Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[5]
-
Isocratic Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the molecules elute. The larger conjugate will elute before the smaller, unconjugated molecules.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate. Pool the relevant fractions.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[] The attachment of the PEG linker can shield charged groups on the protein surface, altering its interaction with the IEX resin and allowing for separation from the unconjugated protein.[]
Materials:
-
Partially purified conjugate (e.g., after SEC) or crude reaction mixture
-
IEX Equilibration Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)
-
Appropriate IEX column (anion or cation exchange, depending on the conjugate's pI)
-
Chromatography system
Procedure:
-
Buffer Exchange (if necessary): If the sample is in a high-salt buffer, exchange it into the IEX Equilibration Buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the IEX column with the Equilibration Buffer for at least five column volumes.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with the Equilibration Buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of increasing salt concentration by mixing the Equilibration and Elution Buffers. This will elute molecules with increasing charge affinity for the resin.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or SEC-HPLC to identify those containing the pure conjugate. Pool the desired fractions.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[6] The PEG chain can increase the hydrophobicity of the conjugate, enabling its separation from the less hydrophobic unreacted protein.
Materials:
-
Partially purified conjugate or crude reaction mixture
-
HIC Binding Buffer (high salt concentration, e.g., 50 mM sodium phosphate + 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
HIC Elution Buffer (low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., with phenyl or butyl ligands)
-
Chromatography system
Procedure:
-
Sample Preparation: Add salt to the sample to match the concentration in the HIC Binding Buffer.
-
Column Equilibration: Equilibrate the HIC column with the Binding Buffer for at least five column volumes.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with the Binding Buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of decreasing salt concentration by mixing the Binding and Elution Buffers. Molecules will elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify those containing the pure conjugate. Pool the purified fractions.
Conclusion
The purification of conjugates prepared with Mal-NH-PEG6-PFP ester is a critical step to ensure the quality and efficacy of the final product. A multi-step purification strategy, often employing a combination of SEC, IEX, and HIC, is typically required to achieve high purity. The protocols provided here serve as a starting point for developing a robust purification process. Optimization of each step will be necessary based on the specific characteristics of the biomolecules and the final conjugate.
References
Application Note: Efficient Removal of Excess PEG Linkers from Bioconjugates Using Dialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules, such as proteins, peptides, and antibodies. This process involves the covalent attachment of PEG chains, which can improve solubility, stability, and circulation half-life, while reducing immunogenicity. Following the conjugation reaction, the removal of unreacted, excess PEG linkers is a critical purification step. The presence of residual free PEG can interfere with downstream applications, lead to inaccurate characterization and quantification, and potentially cause off-target effects in therapeutic applications.[1][2] Dialysis is a robust and straightforward method for the effective removal of these small, unconjugated PEG linkers from the much larger bioconjugate product.[1][3] This application note provides a detailed protocol for the removal of excess PEG linkers using dialysis, including key parameters, experimental workflow, and data interpretation.
Data Presentation: Dialysis Parameters and Efficiency
The efficiency of PEG linker removal is dependent on several key parameters. The following table summarizes critical quantitative data and recommended starting points for optimizing a dialysis protocol.
| Parameter | Recommended Value/Range | Notes |
| Dialysis Membrane MWCO | 3-5 kDa for small linkers (<1 kDa) | The MWCO should be at least 3-5 times smaller than the molecular weight of the bioconjugate to be retained.[2] For larger proteins, a 10 kDa MWCO can be a good starting point.[1] |
| 1/3 to 1/5 of the target protein's MW | This empirical rule helps ensure efficient retention of the target molecule.[4] | |
| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | A commonly used buffer compatible with many bioconjugates. The buffer system should be chosen to ensure the stability of the specific bioconjugate.[5] |
| pH 6.5-7.5 for maleimide-based linkers | This pH range helps prevent the hydrolysis of the maleimide (B117702) group.[2] | |
| Dialysis Buffer Volume | 100- to 500-fold excess of the sample volume | A large buffer volume is crucial for maintaining a high concentration gradient to drive the diffusion of the small PEG linker.[6][7] |
| Dialysis Duration | 24-48 hours | The total time can be optimized based on the specific linker and bioconjugate.[6] |
| Temperature | 4°C | Performing dialysis at a low temperature helps to maintain the stability and integrity of the bioconjugate.[2][6][8] |
| Buffer Changes | 2-3 times within the dialysis period | Frequent buffer changes are essential for the efficient removal of the unreacted linker.[1][2][6] |
| Quantification of Free PEG | SEC-HPLC with RI detection | A reliable method for quantifying residual free PEG.[9] |
| Detection Limit (Free PEG) | 10 µg/mL | The limit of detection for free PEG using SEC-HPLC with RI detection.[9][10] |
| Quantitation Limit (Free PEG) | 25 µg/mL | The limit of quantitation for free PEG using SEC-HPLC with RI detection.[9][10] |
| Recovery of Spiked Free PEG | 78% - 120% | The expected recovery range when quantifying free PEG in a bioconjugate sample.[9][10] |
Experimental Protocols
This section details the methodology for removing excess PEG linkers from a bioconjugate solution using dialysis.
Materials:
-
Bioconjugate reaction mixture containing the PEGylated product and excess PEG linker.
-
Dialysis membrane tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Large beaker or container for the dialysis buffer.
-
Magnetic stir plate and stir bar.
-
Clamps for dialysis tubing (if using tubing).
-
Cold room or refrigerator (4°C).
Protocol:
-
Selection of Dialysis Membrane: Choose a dialysis membrane with an MWCO that is significantly smaller than your bioconjugate but large enough to allow the free PEG linker to pass through. A 3-5 kDa MWCO membrane is a suitable starting point for small PEG linkers.[6] For larger protein conjugates, a 10 kDa MWCO may be appropriate.[1]
-
Membrane Preparation: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This step is crucial to remove any preservatives and to ensure the membrane is permeable.
-
Sample Loading:
-
For dialysis tubing, securely close one end with a clamp.
-
Load the bioconjugate reaction mixture into the dialysis tubing or cassette, leaving sufficient headspace (approximately 10-20% of the volume) to allow for potential sample dilution due to osmosis.
-
Securely close the other end of the tubing with a second clamp, ensuring there are no leaks.
-
-
Dialysis Setup:
-
Place the sealed dialysis bag or cassette into a large beaker containing the dialysis buffer. The buffer volume should be at least 100-fold greater than the sample volume.[2]
-
Place the beaker on a magnetic stir plate and add a stir bar to the buffer (not in the dialysis bag).
-
Stir the buffer gently at 4°C.[2][6] The stirring ensures a uniform concentration gradient across the membrane.
-
-
Buffer Exchange:
-
Sample Recovery:
-
After the final dialysis step, carefully remove the dialysis tubing or cassette from the buffer.
-
Gently remove any excess buffer from the outside of the membrane.
-
Carefully open the tubing or cassette and transfer the purified bioconjugate to a clean storage tube.
-
-
Analysis: Confirm the removal of the unreacted linker and assess the purity of the bioconjugate using an appropriate analytical technique such as Size Exclusion Chromatography (SEC-HPLC) with Refractive Index (RI) detection for free PEG and UV detection for the protein.[6][9]
Visualizations
Diagram 1: General Workflow for Bioconjugate Purification
Caption: Purification workflow for bioconjugates.
Diagram 2: Dialysis Process for PEG Linker Removal
Caption: Step-by-step dialysis protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maleimide Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during maleimide-based conjugation, with a specific focus on the side reactions with lysine (B10760008) residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of maleimides in bioconjugation?
The primary reaction involves a Michael addition between the maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[1][2] This reaction is highly efficient and forms a stable covalent thioether bond (a thiosuccinimide linkage).[1][3] For optimal specificity, this reaction should be carried out within a pH range of 6.5 to 7.5.[1][3][4][5][6][7][8][9][10][11]
Q2: Can maleimides react with amino acids other than cysteine?
Yes, the most significant side reaction is with the primary amine of lysine residues.[4][5][6][12] This reaction becomes more prevalent at pH values above 7.5.[3][4][5][6][7][10][11] Maleimides do not typically react with tyrosine, histidine, or methionine.[9] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which allows for a high degree of selectivity under the right conditions.[3][8][10][11]
Q3: What are the main side reactions to be aware of in maleimide chemistry?
Besides the reaction with lysine, other common side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solutions, especially at pH values above 7.5.[3][7] This renders the maleimide inactive and unable to react with thiols.[3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione.[4][6][13][14] This can lead to the transfer of the conjugated payload to other molecules, a significant concern for in vivo applications like antibody-drug conjugates (ADCs).[6][13]
-
Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine structure.[2][5][6][8][11][15] This is more prominent at neutral or basic pH.[5][7][8][15]
Q4: How can I improve the stability of the maleimide-thiol conjugate?
To prevent the retro-Michael reaction and improve in vivo stability, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation.[8] This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0, which opens the ring to form a stable succinamic acid thioether that is less prone to thiol exchange.[4][6]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
If you are experiencing poor conjugation efficiency, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Step |
| Hydrolyzed Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous solutions.[6] Always prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid aqueous storage.[4][5][6][7] |
| Oxidized/Inaccessible Cysteines | Target cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[6] Perform a pre-reduction step using a 10-100 fold molar excess of a reducing agent like TCEP.[4][5][6] Ensure buffers are degassed to prevent re-oxidation and consider adding a chelating agent like EDTA.[4][8][10] |
| Suboptimal Buffer pH | The reaction rate is significantly slower at a pH below 6.5.[4][8][10] Ensure your reaction buffer is freshly prepared and the pH is strictly within the optimal 6.5-7.5 range.[4][5][6] |
| Insufficient Molar Ratio | A low molar excess of the maleimide reagent may not be sufficient to drive the reaction to completion. Start with a 10-20 fold molar excess of the maleimide reagent relative to the thiol-containing molecule and optimize as needed.[4][6][8][11] |
| Competing Thiols in Buffer | Buffers containing reducing agents like DTT will compete with the target molecule for the maleimide. Ensure complete removal of such agents after reduction, for example, by using a desalting column.[4][5][7] |
Issue 2: Poor Selectivity / Presence of Unexpected Byproducts
The appearance of unexpected products can compromise the homogeneity and function of your final conjugate.
| Possible Cause | Troubleshooting Step |
| Reaction with Lysine Residues | The reaction pH is too high (>7.5), leading to loss of chemoselectivity and conjugation at primary amines.[3][6] Lower the reaction pH to the 6.5-7.5 range to maximize selectivity for thiols.[4][5][7][8] |
| Thiazine Rearrangement (N-terminal Cys) | This side reaction is more prominent at neutral or higher pH when conjugating to an N-terminal cysteine.[8][15] Perform the reaction at the lower end of the pH range (6.0-6.5) to minimize this rearrangement.[5] |
| Maleimide Hydrolysis Product | The maleimide reagent has hydrolyzed before reacting with the target thiol. This leads to an inactive, ring-opened maleamic acid.[3][7] Prepare maleimide solutions fresh and use them immediately.[4][5][7] Analyze byproducts using mass spectrometry to identify the characteristic +18 Da mass shift of a hydrolyzed maleimide.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the influence of pH on maleimide reactions.
Table 1: Influence of pH on Maleimide Reaction & Side Reactions [4]
| pH Range | Thiol Reactivity | Amine (Lysine) Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction is ~1,000x faster at pH 7.0)[1][3][8][10][11] | Relatively Low | Optimal range for specific thiol conjugation. |
| > 7.5 | High | Increases significantly, becomes competitive with thiol reaction. | Increases significantly. | Loss of chemoselectivity. |
Table 2: pH-Dependence of Specific Side Reactions
| Side Reaction | pH Condition | Observation | Reference |
| Thiazine Rearrangement | pH 8.4 | ~90% conversion of the initial conjugate to the thiazine isomer after 24 hours. | [8][15] |
| Maleimide Hydrolysis | pH 7.4 | Complete hydrolysis of N-phenyl maleimide observed within 2 hours in PBS buffer. | [12] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to cysteine residues on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES, pH 6.5-7.5.[4][5][10]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Chelating Agent: Ethylenediaminetetraacetic acid (EDTA)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Desalting column (e.g., SEC) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]
-
(Optional) Reduction of Disulfides: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[4][6] Incubate for 30-60 minutes at room temperature. If using a reducing agent other than TCEP (like DTT), it must be removed before adding the maleimide reagent, typically via a desalting column.[8]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[6][7][10]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.[4][6][8] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide.
-
Purification: Remove the excess maleimide reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the appropriate buffer.
-
Characterization: Analyze the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and Mass Spectrometry (MS) to determine the degree of labeling and confirm product identity.
Protocol 2: Analysis of Conjugates by Mass Spectrometry
Mass spectrometry is a critical tool for confirming successful conjugation and identifying side products.
Objective: To determine the molecular weight of the final conjugate and identify potential side products like lysine adducts or hydrolyzed maleimides.
Procedure:
-
Sample Preparation: After purification, prepare the conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and concentration.
-
Mass Analysis:
-
For intact protein analysis, use techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
-
The resulting spectrum will show a mass shift corresponding to the successful addition of the maleimide reagent.
-
-
Peptide Mapping (for site confirmation):
-
Digest the conjugate into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Search the MS/MS data to identify the specific cysteine or lysine residues that have been modified. An unexpected modification on a lysine-containing peptide indicates a side reaction.
-
-
Data Interpretation:
-
Successful Cysteine Conjugation: A mass increase on a cysteine-containing peptide corresponding to the mass of the maleimide reagent.
-
Lysine Side Reaction: A mass increase on a lysine-containing peptide corresponding to the mass of the maleimide reagent.
-
Hydrolysis: A mass increase of +18 Da on a modified peptide, indicating the opening of the succinimide ring.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Instability and reversal of maleimide-thiol linkage
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the instability and reversal of the maleimide-thiol linkage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving maleimide-thiol conjugates.
Issue 1: Low or No Conjugation Efficiency
-
Symptom: Low yield of the desired conjugate following the reaction of a maleimide-functionalized molecule with a thiol-containing biomolecule.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] At a pH below 6.5, the reaction rate is significantly slower because the thiol group is protonated and less nucleophilic.[1][6] Above pH 7.5, the maleimide (B117702) group is susceptible to hydrolysis and can react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1][2][3][6][7] Solution: Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range. Use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES.[4][6] |
| Oxidized Thiols | Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides. Solution: If necessary, pre-reduce the protein's disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][8] TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.[9] If DTT (dithiothreitol) is used, it must be removed, for instance, by a desalting column, before conjugation as it will compete with the target thiol.[6][9] |
| Hydrolyzed Maleimide | The maleimide ring can undergo hydrolysis, especially in aqueous solutions at neutral to high pH, rendering it inactive.[2][3][7][10] Solution: Prepare aqueous solutions of maleimide reagents immediately before use.[2][3][7] For storage, dissolve maleimide-containing compounds in a dry, aprotic solvent such as DMSO or DMF.[1][7] |
| Insufficient Molar Ratio | An inadequate amount of the maleimide reagent will lead to an incomplete reaction. Solution: Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess of the maleimide over the thiol is a common starting point.[1][4][8] |
Issue 2: Conjugate Instability and Loss of Payload
-
Symptom: The purified maleimide-thiol conjugate degrades over time, leading to the release of the conjugated molecule. This is often observed as a decrease in the intact conjugate peak and the appearance of new peaks in HPLC analysis during stability studies.
-
Underlying Cause: The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction , which is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide.[1][4][11][12] In a biological environment rich in other thiols, such as glutathione (B108866) or albumin, the released maleimide can react with these molecules in a process known as thiol exchange , leading to irreversible deconjugation.[1][11][12][13]
-
Troubleshooting & Mitigation Strategies:
| Strategy | Description |
| Induce Hydrolysis | After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.0).[1][4][7] This opens the ring to form a stable succinamic acid thioether derivative that is resistant to the retro-Michael reaction.[1][11][14][15] |
| Utilize Next-Generation Maleimides | Employ maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) that are designed to accelerate the stabilizing ring-opening hydrolysis.[11][13][14][15] |
| Transcyclization | For conjugates involving an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring structure.[13][16][17] This can be promoted by an extended incubation time in a buffered solution.[13][16] |
| Assess Stability | Perform a thiol exchange assay by incubating the conjugate with an excess of a competing thiol like glutathione and monitor the transfer of the payload using HPLC or LC-MS.[9][18] This will help quantify the stability of your conjugate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment, the released maleimide can then react with other abundant thiols like glutathione, leading to deconjugation.[1][4][11][12] This is also referred to as thiol exchange.[1]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1] This is accelerated at basic pH (above 7.5).[1] While this prevents the retro-Michael reaction and stabilizes the conjugate, it creates two isomeric products.[1][14][15]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor. For the conjugation reaction , a pH range of 6.5-7.5 is optimal.[1][2][3][4][5][6][7][8] For post-conjugation stability , a higher pH (e.g., 8.0-9.0) can be used to intentionally accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[1][4][7]
Q3: What is a thiol exchange reaction and why is it a problem for antibody-drug conjugates (ADCs)?
A3: A thiol exchange reaction is a consequence of the reversible retro-Michael reaction.[1] Once the conjugate reverts to its maleimide and thiol components, the maleimide-bearing payload can react with other thiols present in the biological environment.[1][3][19] For ADCs, this is highly problematic as abundant proteins with free thiols, like human serum albumin, can "steal" the cytotoxic payload from the antibody.[1][3][19] This leads to premature drug release, off-target toxicity, and reduced therapeutic efficacy.[11]
Q4: Are there more stable alternatives to the traditional maleimide-thiol linkage?
A4: Yes, concerns about the stability of the maleimide-thiol linkage have led to the development of alternative strategies. These include thiol-bridging maleimides that form more stable, hydrolysis-resistant linkages, and thiol-yne chemistry which forms a stable vinyl sulfide (B99878) linkage.[20] Additionally, next-generation maleimides have been designed to be more stable.[11]
Quantitative Data Summary
The stability of maleimide-thiol conjugates can be influenced by several factors. The following tables provide a summary of quantitative data from various studies.
Table 1: Half-lives of N-substituted Succinimide Thioether Conjugates with Glutathione
| N-Substituent of Maleimide | Thiol Conjugated | Half-life of Conversion (hours) | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 | 12.3 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | 89.5 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | - | - |
| Selected N-substituted maleimides | 4-mercaptohydrocinnamic acid (MPP) | 3.6 - 258 | 0.8 - 90.7 |
| Selected N-substituted maleimides | N-acetyl-L-cysteine (NAC) | 3.6 - 258 | 0.8 - 90.7 |
| Data adapted from a study on the kinetics of retro-Michael reaction and thiol exchange.[21] |
Table 2: In Vitro Stability of Different Bioconjugation Linkages in Plasma
| Linkage Chemistry | Model System | Incubation Conditions | Half-life (t½) |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days |
| Maleimide-Thiol | Peptide-Oligonucleotide in 10 mM GSH | 37°C | ~2 hours |
| Thiol-to-alkyne (Thiol-yne) | Peptide-Oligonucleotide in 10 mM GSH | 37°C | >24 hours |
| Data adapted from a comparative study on bioconjugate stability.[20] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If necessary, dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10-20 fold molar excess of a non-thiol reducing agent like TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
If a thiol-containing reducing agent like DTT was used, it must be removed using a desalting column or dialysis against a degassed reaction buffer.[1]
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of the maleimide reagent (e.g., 10-20 mM) in a dry, aprotic solvent like DMSO or DMF.[1]
-
Add the maleimide stock solution to the reduced and purified protein/peptide solution. A 5-20 fold molar excess of the maleimide reagent over the thiol is commonly used.[1]
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching the Reaction (Optional):
-
To consume any excess maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol.[9]
-
-
Purification:
-
Remove the excess maleimide reagent and other reaction components by size exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Assessing Conjugate Stability via Thiol Exchange Assay
-
Sample Preparation:
-
Time-Course Incubation:
-
Incubate the samples at a controlled temperature, for example, 37°C.[18]
-
-
Sampling:
-
Analysis:
-
Analyze the samples by HPLC-MS.[18]
-
-
Data Interpretation:
-
Monitor the peak area corresponding to the intact conjugate. A decrease over time indicates instability.
-
The appearance of new peaks may correspond to the deconjugated products (from the retro-Michael reaction), the hydrolyzed ring-opened product, or the thiol-exchanged product (e.g., glutathione adduct).[18]
-
Calculate the half-life of the conjugate under the tested conditions.[18]
-
Visualizations
Caption: Competing pathways of maleimide-thiol adduct instability.
Caption: General workflow for maleimide-thiol conjugation and stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. benchchem.com [benchchem.com]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
How to quench excess maleimide reagent after conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter when quenching unreacted maleimide (B117702) after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess maleimide reagent after a conjugation reaction?
Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete.[1] If not quenched, these highly reactive groups can bind non-specifically to other thiol-containing molecules, such as cysteine residues on other proteins, in subsequent assays or in vivo.[2] This can lead to off-target effects, unintended crosslinking, aggregation, high background signals, and inaccurate results.[1][2] For instance, unquenched maleimide can react with thiol-containing plasma proteins like albumin.[3]
Q2: What are the most common reagents used for quenching maleimide reactions?
Small, thiol-containing molecules are typically used to quench unreacted maleimides. The most common quenching agents are L-cysteine, 2-mercaptoethanol (B42355) (BME), dithiothreitol (B142953) (DTT), and N-acetylcysteine.[1][2][3] These reagents react rapidly with maleimides, effectively capping them by forming a stable thioether bond.[1][3]
Q3: When should the quenching step be performed?
The quenching step should be performed immediately after the desired conjugation reaction has reached completion.[1] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1][4] The optimal conjugation time can be determined by a time-course experiment.[3]
Q4: How do I perform the quenching reaction?
A concentrated stock solution of the quenching agent (e.g., 0.5 M to 1 M L-cysteine) is prepared in the same buffer used for the conjugation reaction (pH 6.5-7.5).[2] This stock is then added to the conjugation reaction mixture to achieve a final concentration typically between 10-50 mM.[2][5] The reaction is then incubated for 15-30 minutes at room temperature with gentle mixing to ensure complete quenching.[3][5]
Q5: Can the quenching agent affect the stability of my final conjugate?
While the primary role of the quenching agent is to cap unreacted maleimides, the stability of the final conjugate is more commonly influenced by the stability of the thioether bond formed between the maleimide and the thiol on the target molecule.[1] This bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[1][5][6] To increase stability, a ring-hydrolysis step can be performed after quenching by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours.[2]
Q6: How can I remove the quenching agent and other small molecules after the reaction?
Purification of the conjugate away from the excess quenching agent and unreacted labeling reagent is crucial.[1] Common methods include size-exclusion chromatography (e.g., desalting columns like Sephadex G-25), dialysis, or tangential flow filtration (TFF).[1][3] The choice of method depends on the size and properties of your conjugate.[1]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Downstream Applications
| Possible Cause | Solution |
| Incomplete Quenching: Insufficient molar excess or reaction time for the quenching agent. | Increase the final concentration of the quenching agent to 50 mM and extend the incubation time to 30 minutes.[5] Ensure the quenching agent solution is fresh, as thiols can oxidize over time.[5] |
| Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis. | Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely.[2] Verify the pH of the reaction mixture is within the optimal range of 6.5-7.5 during quenching.[5] |
Issue 2: Low Conjugation Yield
| Possible Cause | Solution |
| Premature Quenching: The quenching agent was added before the primary conjugation reaction was complete. | Optimize the conjugation reaction time before adding the quenching agent. Perform a time-course experiment to determine the optimal incubation period.[3] |
| Competition from Reducing Agents: If a thiol-containing reducing agent like DTT was used to reduce disulfide bonds, it must be removed before adding the maleimide reagent, as it will compete for reaction. | Use a non-thiol reducing agent like TCEP, which does not need to be removed before the maleimide reaction.[7] If DTT is used, ensure its complete removal via a desalting column before starting the conjugation.[4] |
| Hydrolyzed Maleimide Reagent: Maleimides are susceptible to hydrolysis in aqueous solutions. | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][8] |
Issue 3: Conjugate Instability and Loss of Payload
| Possible Cause | Solution |
| Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules like albumin or glutathione.[2][6] | After the conjugation and quenching steps, perform a ring-hydrolysis step. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[2] Monitor the conversion by mass spectrometry. |
Data Presentation
Summary of Common Maleimide Quenching Agents
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM[2] | 15 minutes[2] | A common and effective choice. |
| 2-Mercaptoethanol (BME) | 10-50 mM[2] | 15 minutes[2] | Has a strong odor; must be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 mM[2] | 15 minutes[2] | Can also be used as a reducing agent, but must be removed before conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
-
Complete Conjugation: Allow the maleimide conjugation reaction to proceed to completion (e.g., 1-2 hours at room temperature or overnight at 4°C).[1]
-
Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 1 M) of the chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation (pH 6.5-7.5).[2]
-
Add Quenching Reagent: Add the quenching agent stock solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.[2]
-
Incubate: Gently mix and incubate the reaction mixture for 15-30 minutes at room temperature.[3][5]
-
Purify the Conjugate: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide-PEG Conjugate Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of peptide-PEG conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor solubility of my peptide-PEG conjugate?
A1: Poor solubility of peptide-PEG conjugates is a multifaceted issue that can arise from several factors:
-
Inherent Peptide Properties: The amino acid sequence of the peptide itself is a primary determinant. Peptides rich in hydrophobic amino acids are naturally less soluble in aqueous solutions.[1]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero, leading to increased aggregation.[2][3]
-
PEG Chain Length and Structure: While PEGylation generally enhances solubility, the length and architecture (linear vs. branched) of the PEG chain can have a dual role. Very long PEG chains can sometimes lead to entanglement and promote aggregation.[2][4] However, longer chains are often necessary for highly hydrophobic molecules.[4] Branched PEGs can offer better shielding of the peptide, potentially improving solubility more effectively than linear PEGs of the same molecular weight.[3]
-
Linker Chemistry: The linker connecting the peptide and PEG can influence the overall hydrophobicity and conformation of the conjugate, thereby affecting its solubility.[]
-
Concentration: Higher concentrations of the peptide-PEG conjugate can surpass its solubility limit, leading to aggregation and precipitation.[2][3]
-
Formulation Conditions: The pH, ionic strength, and buffer composition of the solution are critical. Suboptimal formulation can lead to instability and reduced solubility.[2][6]
Q2: How does the length of the PEG chain impact the solubility of the conjugate?
A2: The length of the polyethylene (B3416737) glycol (PEG) chain is a critical parameter in optimizing the solubility of peptide-PEG conjugates. Generally, increasing the PEG chain length enhances aqueous solubility.[7] The hydrophilic nature of the PEG chain creates a "hydrophilic shield" around the peptide, which can mask hydrophobic regions and increase the overall hydrodynamic radius of the conjugate.[1][4] This is particularly beneficial for hydrophobic peptides that are prone to aggregation.[4]
However, the relationship is not always linear. While longer PEG chains provide greater steric hindrance against aggregation, they can also become entangled, potentially promoting self-association.[2] The optimal PEG length is peptide-dependent and must be determined empirically for each specific conjugate.[3] For highly hydrophobic molecules, longer PEG chains are often required to achieve adequate solubility.[4]
Q3: Can the architecture of the PEG linker (linear vs. branched) affect solubility?
A3: Yes, the architecture of the PEG linker can significantly influence the solubility of the conjugate. Branched PEGs, due to their larger hydrodynamic volume compared to linear PEGs of the same molecular weight, can provide more effective shielding of the peptide surface.[3][8] This enhanced steric hindrance can be more efficient at preventing peptide-peptide interactions that lead to aggregation and insolubility.[3]
Q4: What are the initial signs of poor solubility or aggregation in my peptide-PEG conjugate solution?
A4: The initial visual signs of poor solubility or aggregation are often an increase in turbidity, haziness, or the appearance of visible precipitates in the solution.[3][9] However, aggregation can start at the nano- and micro-scale long before it becomes visible. Therefore, it is crucial to employ analytical techniques to detect early-stage aggregation, such as soluble aggregates that can be precursors to larger, insoluble forms.[3] Techniques like Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, which are indicative of soluble aggregates.[2]
Troubleshooting Guide
Issue 1: Visible Precipitate or Cloudiness in the Solution
This is a clear indication of poor solubility or aggregation.
Troubleshooting Workflow for Insoluble Aggregates
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: DTT Removal for Maleimide Conjugation
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on the critical step of removing dithiothreitol (B142953) (DTT) from protein solutions prior to maleimide-based conjugation.
Frequently Asked Questions (FAQs)
Q1: Why must DTT be removed before adding a maleimide (B117702) reagent?
A1: DTT is a potent reducing agent essential for cleaving disulfide bonds to generate free thiols (-SH) on cysteine residues for labeling.[1] However, DTT itself contains two thiol groups. If not removed, these DTT thiols will react far more abundantly with the maleimide reagent than the protein's thiols, effectively quenching the labeling reaction and leading to low or no conjugation efficiency.[2][3]
Q2: What are the most common methods for removing DTT?
A2: The most effective and widely used methods for removing small molecules like DTT from protein samples are desalting spin columns (a form of size-exclusion chromatography) and dialysis.[1][2] The choice between them depends on factors like your sample volume, protein concentration, and time constraints.[4]
Q3: How do I choose the best DTT removal method for my experiment?
A3: Your choice will depend on the specific needs of your experiment.
-
Desalting Spin Columns are ideal for small sample volumes (typically under 2.5 mL) and when speed is critical.[4] The process is very fast, often taking less than 10 minutes.[4]
-
Dialysis is better suited for larger sample volumes where the most thorough removal is required.[4][5] While highly effective, it is a much slower process, typically requiring several hours to overnight with multiple buffer changes.[4]
-
Tangential Flow Filtration (TFF) or Diafiltration can be used for much larger, industrial-scale volumes (100s of mLs) and involves buffer exchange using a cross-flow filtration system.[6]
Q4: How can I confirm that DTT has been successfully removed?
A4: Quantifying residual DTT can be challenging. While direct measurement often requires specialized HPLC-based methods, a functional confirmation is usually sufficient.[7][8] You can perform a control reaction using a small molecule thiol (like free cysteine) with your maleimide reagent. If the control reaction works but your protein labeling fails, it strongly suggests a problem with your protein's free thiols rather than residual DTT. Additionally, using Ellman's reagent (DTNB) can quantify the free thiols on your protein after DTT removal to ensure they are available for labeling.[1]
Workflow & Method Comparison
The general experimental process involves reducing the protein's disulfide bonds, removing the reducing agent, and then proceeding immediately with the conjugation step.
Comparison of DTT Removal Methods
The table below summarizes the key characteristics of the two most common lab-scale DTT removal techniques.
| Feature | Desalting Spin Columns | Dialysis |
| Principle | Size-Exclusion Chromatography[5] | Diffusion across a semi-permeable membrane[5] |
| Typical Time | < 10 minutes[4] | 4 hours to overnight[4] |
| DTT Removal Efficiency | >95%[4] | >99.9% (with sufficient buffer changes)[4] |
| Protein Recovery | >90%[4] | >90%[4] |
| Best For | Small volumes (<2.5 mL), speed[4][6] | Large volumes, thoroughness[4] |
| Key Pro | Extremely fast[9] | Highly effective removal, handles large volumes[4] |
| Key Con | Can cause sample dilution[9] | Very slow, requires large buffer volumes[4] |
Detailed Experimental Protocols
Protocol 1: DTT Removal Using a Desalting Spin Column
This protocol is a general guideline for commercially available spin columns (e.g., Zeba™ Spin Desalting Columns).[10] Always consult the manufacturer's specific instructions.
-
Column Preparation : Invert the column sharply several times to resuspend the resin. Remove the bottom closure, loosen the cap, and place it in a collection tube.[4]
-
Remove Storage Buffer : Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.[4][10]
-
Equilibration : Place the column in a new collection tube. Add 300-500 µL of your DTT-free reaction buffer (e.g., PBS, pH 7.2, degassed).[4]
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through buffer.[4]
-
Repeat the equilibration (steps 3-4) at least 2-3 more times to ensure the resin is fully equilibrated with the new buffer.[4]
-
Sample Application : Place the equilibrated column into a new, clean collection tube. Slowly apply your reduced protein sample (typically 30-130 µL) to the center of the compacted resin.[10]
-
Elution : Centrifuge for 2 minutes at 1,500 x g to collect your desalted, DTT-free protein sample.[4][10] The protein is now ready for immediate maleimide addition.
Protocol 2: DTT Removal Using Dialysis
This protocol is suitable for larger sample volumes.
-
Sample Loading : Load your reduced protein sample into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), ensuring it is significantly smaller than your protein. Securely close the cassette.[4]
-
First Dialysis : Place the sealed cassette into a beaker containing DTT-free reaction buffer. The buffer volume should be at least 200-500 times the sample volume.[4]
-
Stir the buffer gently on a magnetic stir plate at 4°C for 2-4 hours.[4]
-
Buffer Exchange : Discard the buffer and replace it with an equal volume of fresh, cold, DTT-free buffer.[4]
-
Subsequent Exchanges : Repeat the buffer exchange at least two more times. For maximum DTT removal, a final exchange followed by overnight dialysis at 4°C is recommended.[4] Your protein is now ready for conjugation.
Troubleshooting Guide
Encountering issues? This guide helps diagnose and solve common problems.
Problem: My maleimide labeling efficiency is low or zero.
-
Potential Cause 1: Incomplete DTT Removal. This is the most common reason for failure. The residual DTT outcompetes your protein for the maleimide reagent.[2]
-
Potential Cause 2: Re-oxidation of Protein Thiols. The free thiols generated by DTT reduction can re-form disulfide bonds if exposed to oxygen, especially in the presence of trace metal ions.[12][13]
-
Solution: Perform the labeling reaction immediately after DTT removal.[2] Use buffers that have been thoroughly degassed (by vacuum or by bubbling with nitrogen/argon) to minimize dissolved oxygen.[12] Including a chelating agent like 1-5 mM EDTA in your buffers can sequester metal ions that catalyze oxidation.[12]
-
-
Potential Cause 3: Inactive Maleimide Reagent. Maleimide groups are susceptible to hydrolysis, especially when exposed to moisture or stored in aqueous solutions.[12]
Problem: My protein precipitated after DTT removal.
-
Potential Cause 1: Disulfide bonds were critical for structural stability. For some proteins, the disulfide bonds that were cleaved by DTT are essential for maintaining the correct tertiary structure. Their removal can lead to unfolding and aggregation.[1]
-
Potential Cause 2: Suboptimal buffer conditions. The buffer your protein is in after DTT removal may not be optimal for its stability, especially if desalting resulted in a significant change in pH or ionic strength.[14]
-
Solution: Ensure the final buffer's pH is at least 1 unit away from your protein's isoelectric point (pI) to prevent aggregation.[14] Sometimes, maintaining a certain salt concentration (e.g., 150 mM NaCl) is necessary for stability.[16] Work at lower protein concentrations if possible, as high concentrations can promote aggregation.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of dithiothreitol in complex protein mixtures by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Storage conditions to maintain Mal-NH-PEG6-PFP ester reactivity
Welcome to the technical support center for Mal-NH-PEG6-PFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in maintaining the reactivity of this heterobifunctional crosslinker through proper storage and handling. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Mal-NH-PEG6-PFP ester powder?
A1: To maintain its long-term reactivity, Mal-NH-PEG6-PFP ester powder should be stored at -20°C in a desiccated environment.[1][2][3] It is crucial to protect the compound from moisture.[1][2][3] Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[1][2][4] Some suppliers recommend storing under an inert gas like nitrogen.[5]
Q2: Can I prepare a stock solution of Mal-NH-PEG6-PFP ester for later use?
A2: It is highly recommended to prepare solutions of Mal-NH-PEG6-PFP ester immediately before use.[1][3][6] Both the PFP ester and maleimide (B117702) moieties are susceptible to hydrolysis. If a stock solution must be prepared, it should be made in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][7][8] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C with protection from moisture.[5][7][9] Do not store the reagent in aqueous solutions.[1][8]
Q3: What factors can lead to the degradation of Mal-NH-PEG6-PFP ester?
A3: The primary factors leading to the degradation of Mal-NH-PEG6-PFP ester are exposure to moisture and inappropriate pH conditions, both of which cause hydrolysis of the reactive groups. The PFP ester is sensitive to hydrolysis, especially at higher pH values, while the maleimide group's stability decreases at pH levels above 7.5.[1][2][7][8] Elevated temperatures can also accelerate the degradation process.[7][10]
Q4: Which buffers should be avoided when working with Mal-NH-PEG6-PFP ester?
A4: You should strictly avoid buffers containing primary amines, such as Tris and glycine (B1666218).[1][3][4][11] These buffers will compete with the target amine for reaction with the PFP ester, significantly reducing conjugation efficiency.[1][3][4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[4]
Storage Conditions Summary
To ensure the optimal performance of your Mal-NH-PEG6-PFP ester, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C[1][2][3] | At least 3 months to over 2 years[10] | Store in a desiccator to protect from moisture.[1][2][4] Allow the vial to warm to room temperature before opening.[1][2][4] Purging with an inert gas (e.g., nitrogen) can extend shelf life.[5][10] |
| Stock Solution in Anhydrous DMSO or DMF | -20°C or -80°C[5][7][9] | 1 month at -20°C, 6 months at -80°C (under nitrogen)[5] | Prepare fresh for each use if possible.[7][9] Aliquot to avoid freeze-thaw cycles and protect from moisture.[12] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the PFP ester: The PFP ester has hydrolyzed before reacting with the amine.[2] | Prepare the PFP ester solution in dry DMSO or DMF immediately before use.[1][2][3] Ensure your reaction buffer is within the optimal pH range for amine conjugation (7.2-8.5).[2][4] |
| Hydrolysis of the maleimide group: Working at a pH above 7.5 can lead to the hydrolysis of the maleimide ring.[1][2][7] | Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5.[1][2][7][8] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target amine.[1][3][4] | Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES.[2][4] | |
| Reagent Fails to Dissolve | Attempting to dissolve directly in aqueous buffer: The reagent has poor solubility in aqueous solutions alone.[1][2] | Dissolve the PFP ester in a small amount of anhydrous DMSO or DMF first, then add it to the reaction buffer.[1][2] |
| Inconsistent Results | Degradation of the reagent due to improper storage: Repeated exposure to moisture and ambient temperature. | Store the lyophilized powder at -20°C in a desiccator.[1][2][3] Always allow the vial to reach room temperature before opening.[1][2][4] Prepare stock solutions fresh and aliquot if necessary for storage at -20°C or -80°C.[5][7][9] |
Experimental Protocols
Protocol: General Procedure for Assessing PFP Ester Reactivity via Hydrolysis
This protocol provides a method to qualitatively assess the reactivity of the PFP ester moiety by measuring the release of pentafluorophenol (B44920) upon hydrolysis.
Materials:
-
Mal-NH-PEG6-PFP ester
-
Anhydrous DMSO or DMF
-
Phosphate (B84403) buffer (0.1 M, pH 8.5)
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 N - 1.0 N)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Sample Preparation: Weigh 1-2 mg of the Mal-NH-PEG6-PFP ester into a microcentrifuge tube.
-
Dissolution: Dissolve the reagent in a small, precise volume of anhydrous DMSO or DMF (e.g., 250 µL).
-
Initial Absorbance Reading: Add a known volume of the dissolved reagent to the phosphate buffer in a cuvette. Immediately measure the absorbance spectrum, paying attention to the region around 260 nm.
-
Forced Hydrolysis: To the remaining stock solution, add the NaOH solution to initiate rapid hydrolysis of the PFP ester.
-
Final Absorbance Reading: After a short incubation (e.g., 5-10 minutes) to allow for complete hydrolysis, take another absorbance reading of the hydrolyzed solution diluted in the same buffer.
-
Analysis: An increase in absorbance at or near 260 nm after hydrolysis indicates the presence of the released pentafluorophenol, confirming that the PFP ester was reactive. The magnitude of the increase is proportional to the amount of active PFP ester.
Visualizations
Caption: Degradation pathways of Mal-NH-PEG6-PFP ester due to improper storage and hydrolysis.
Caption: Troubleshooting workflow for low conjugation efficiency with Mal-NH-PEG6-PFP ester.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive PFP Ester Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of moisture-sensitive pentafluorophenyl (PFP) ester reagents.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they considered moisture-sensitive?
A1: Pentafluorophenyl (PFP) esters are highly reactive reagents used for acylating primary and secondary amines, forming stable amide bonds. They are popular in bioconjugation and peptide synthesis due to their high reactivity and increased resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] Their sensitivity to moisture stems from the fact that the ester bond can be cleaved by water in a process called hydrolysis. This reaction produces the non-reactive corresponding carboxylic acid and pentafluorophenol, rendering the reagent inactive for the desired conjugation reaction.[1][4]
Q2: How should I properly store PFP ester reagents to maintain their activity?
A2: To ensure long-term stability and prevent premature hydrolysis, PFP esters must be stored at -20°C in a tightly sealed container, preferably with a desiccant to protect them from atmospheric moisture.[1][5][6]
Q3: Why is it critical to allow the PFP ester vial to equilibrate to room temperature before opening?
A3: Allowing the vial to warm to room temperature before opening is a crucial step to prevent moisture from the air from condensing on the cold reagent.[1][5][6] This condensation can introduce enough water to hydrolyze the PFP ester, reducing its reactivity.
Q4: Can I prepare stock solutions of PFP esters for future use?
A4: It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][5][7] Due to their susceptibility to hydrolysis, even in the presence of trace amounts of water in organic solvents, stock solutions will degrade over time, leading to a loss of reactivity.[1][7] Any unused reconstituted reagent should be discarded.[5][8]
Q5: What are the recommended solvents for dissolving PFP esters?
A5: Anhydrous (dry) aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[1][5][6] Once dissolved, this organic solution can be added to the aqueous reaction mixture. It is important to use a minimal amount of the organic solvent, typically ensuring the final concentration in the reaction mixture is less than 10%.[9][10]
Q6: What is the optimal pH range for conjugation reactions with PFP esters?
A6: The optimal pH range for reactions with primary amines is typically between 7.2 and 8.5.[1][4][11] This pH range provides a good balance between ensuring the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently, while minimizing the rate of PFP ester hydrolysis, which increases significantly at higher pH values.[1][11]
Q7: Why should I avoid using buffers containing primary amines, such as Tris or glycine (B1666218)?
A7: Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the PFP ester.[5][6] This will lead to lower conjugation yields and the formation of unwanted side products. It is essential to use amine-free buffers such as phosphate-buffered saline (PBS), borate, or HEPES.[6][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of PFP Ester | Ensure the PFP ester was stored correctly at -20°C with a desiccant and was equilibrated to room temperature before opening to prevent moisture contamination.[6][7] Always use fresh reagent and prepare the solution in a dry organic solvent (e.g., DMSO, DMF) immediately before the experiment.[4][6] Do not use pre-made stock solutions.[7] |
| Suboptimal Reaction pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[6][9] A pH that is too low will result in protonated, less reactive amines, while a pH that is too high will accelerate the hydrolysis of the PFP ester.[4][11] |
| Presence of Competing Amines in the Buffer | Confirm that your reaction buffer is free of primary amines. Buffers like Tris and glycine will compete with your target molecule.[6][7] If necessary, perform a buffer exchange of your sample into an amine-free buffer like PBS before initiating the conjugation.[8] |
| Suboptimal Reagent Concentration | The molar ratio of PFP ester to the amine-containing molecule is crucial. For protein concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess of PFP ester is often a good starting point.[4] For more dilute solutions, a higher molar excess may be necessary.[4] |
| Insufficient Reaction Time or Temperature | Reactions are typically incubated for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive molecules.[1][4] If the reaction is slow, consider increasing the incubation time or temperature (e.g., 37°C for 30 minutes).[4][5] |
Issue 2: Presence of Side Products
| Possible Cause | Recommended Solution |
| Reaction with Non-target Amines | Ensure all buffers are amine-free.[4] If necessary, perform a buffer exchange for your sample before the reaction.[8] |
| O-acylation of Serine, Threonine, or Tyrosine | This side reaction is more likely at a pH above 8.5.[11] Lower the reaction pH to the 7.5-8.0 range to minimize O-acylation.[11] Also, consider reducing the molar excess of the PFP ester.[11] |
Experimental Protocols
Protocol 1: General Protein Conjugation with a PFP Ester
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[12]
-
Anhydrous DMSO or DMF[12]
-
Desalting column or dialysis cassette for purification[1][4]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines (e.g., Tris), perform a buffer exchange.[4]
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted PFP ester, add a quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[1][7]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts using a desalting column or dialysis.[1][8]
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol can be used to determine the hydrolytic stability of a PFP ester in a specific aqueous buffer.[1][9]
Materials:
-
PFP ester of interest
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)[1]
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mM).[1][9]
-
Initiate the hydrolysis by adding a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration (e.g., 1 mM) and temperature.[1][9]
-
Immediately inject a sample of the mixture into the HPLC system to obtain the t=0 reading.[1][9]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1][9]
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase and inject it into the HPLC system.[1]
-
Monitor the decrease in the peak area of the PFP ester and the corresponding increase in the peak area of the hydrolyzed carboxylic acid over time.[9]
Visualizations
Signaling Pathway of PFP Ester Reaction and Hydrolysis
Caption: Reaction pathways of PFP esters with primary amines and the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low bioconjugation yield with PFP esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-NH-PEG6-PFP Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient chemical modification of biomolecules is a cornerstone of innovation. The choice of a crosslinker is a critical decision that dictates the stability, homogeneity, and overall performance of the resulting conjugate. This guide provides an objective, data-driven comparison of Mal-NH-PEG6-PFP ester with its common alternatives, offering insights into their performance characteristics to inform your selection for applications such as antibody-drug conjugates (ADCs), PEGylation, and targeted drug delivery.
The Mal-NH-PEG6-PFP ester is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This combination allows for the covalent linkage of sulfhydryl-containing molecules to amine-containing molecules. The maleimide group reacts specifically with thiols (e.g., from cysteine residues) at a pH of 6.5-7.5, while the PFP ester forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues or the N-terminus of a protein) at a pH of 7-9.[1]
The primary advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester lies in its superior stability in aqueous solutions.[2][3] This enhanced stability against hydrolysis leads to more efficient and reproducible conjugation reactions.[2]
Performance Comparison: PFP Ester vs. NHS Ester
The key differentiator between PFP and NHS esters is their susceptibility to hydrolysis, which is a competing reaction to the desired amidation. The greater stability of the PFP ester translates to a higher likelihood of the desired reaction with the target amine, ultimately leading to a greater yield of the final conjugate.[2]
| Feature | Mal-NH-PEG6-PFP Ester | Mal-NH-PEG6-NHS Ester | Key Advantage of PFP Ester |
| Reactive Group (Amine-reactive) | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Higher stability against hydrolysis[3] |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[3][4] | Prone to rapid hydrolysis, especially at pH > 8. Half-life can be as short as minutes at pH 8.5.[2][5] | Wider experimental window, leading to more consistent and higher yields.[3] |
| Reaction Efficiency | Generally higher due to reduced hydrolysis.[2][6] | Can be high, but is often compromised by the competing hydrolysis reaction, necessitating a larger excess of the reagent.[2] | More efficient use of the crosslinker, which is critical when working with precious biomolecules.[4] |
| Optimal Reaction pH (Amine coupling) | 7.0 - 9.0[2] | 7.2 - 8.5[2] | Broader effective pH range provides greater flexibility in experimental design.[4] |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | PFP-OH is reported to be less nucleophilic, reducing its potential to interfere with the reaction.[2] |
| Selectivity | Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[7] | Generally less selective, leading to a more heterogeneous mixture of products.[7] | Potential for more homogeneous and well-defined bioconjugates with improved properties.[7] |
Alternative Crosslinking Chemistries
While Mal-NH-PEG6-PFP ester offers significant advantages, other crosslinking strategies exist for specific applications.
| Alternative Chemistry | Target Groups | Resulting Linkage | Key Advantages | Potential Disadvantages |
| "Next-Gen" Maleimides (e.g., Diiodomaleimides) | Cysteine (Thiol) | Thioether | Rapid reaction, reduced hydrolysis, and improved stability of the conjugate. | Newer technology with less extensive literature. |
| Thiol-ene / Bridging Disulfides | Cysteine (Thiol) | Thioether / Disulfide | Substantially improved plasma stability compared to conventional maleimide conjugates. | May require specific reaction conditions or catalysts. |
| Strain-Promoted "Click Chemistry" (SPAAC) | Azide and a strained alkyne (non-native) | Triazole | Bioorthogonal reaction with high specificity and efficiency; stable linkage. | Requires the introduction of non-native functional groups into the biomolecules. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful comparison and application of crosslinkers.
Protocol 1: Two-Step Protein-Protein Conjugation using Mal-NH-PEG6-PFP Ester
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein-SH
-
Mal-NH-PEG6-PFP ester
-
Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Thiol-Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or Cysteine
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Step 1: Reaction with Amine-Containing Protein
-
Prepare a solution of Protein-NH₂ at a concentration of 1-10 mg/mL in the Amine-Reaction Buffer.
-
Immediately before use, dissolve the Mal-NH-PEG6-PFP ester in DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Thiol-Reaction Buffer.
-
-
Step 2: Reaction with Sulfhydryl-Containing Protein
-
Immediately add the Protein-SH to the maleimide-activated Protein-NH₂ solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding Cysteine to the reaction mixture.
-
Purify the final conjugate using an appropriate method, such as SEC, to remove unreacted protein and other byproducts.
-
Protocol 2: Comparative Analysis of PFP and NHS Ester Conjugation Efficiency
This protocol outlines a method to compare the conjugation efficiency of Mal-NH-PEG6-PFP ester and Mal-NH-PEG6-NHS ester.
Materials:
-
Amine-containing biomolecule (e.g., antibody) at a known concentration
-
Sulfhydryl-containing payload (e.g., a fluorescent dye with a thiol group)
-
Mal-NH-PEG6-PFP ester and Mal-NH-PEG6-NHS ester
-
Reaction buffers (as described in Protocol 1)
-
DMSO or DMF
-
Desalting columns
-
Spectrophotometer or HPLC system for analysis
Procedure:
-
Parallel Reactions: Set up two parallel reactions, one with the PFP ester and one with the NHS ester, following Step 1 of Protocol 1. Use identical molar excess of the crosslinkers and identical reaction conditions (concentration, temperature, and time).
-
Purification: After the reaction with the amine-containing biomolecule and subsequent purification to remove excess linker, react the maleimide-activated biomolecule with the sulfhydryl-containing payload as described in Step 2 of Protocol 1.
-
Quantification:
-
Spectrophotometry: If the payload has a distinct absorbance, the degree of labeling (DOL) or conjugation yield can be determined by measuring the absorbance at the respective wavelengths for the protein and the payload.[8][9][10][11][12]
-
HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated, unconjugated, and free payload species. The peak areas can be used to calculate the conjugation yield.
-
-
Comparison: Compare the calculated DOL or yield for the PFP ester and NHS ester reactions to determine the relative efficiency.
Visualizing the Process
Diagrams are essential for understanding the chemical reactions and experimental workflows.
Conclusion
The selection of a crosslinker is a critical step in the development of bioconjugates. Mal-NH-PEG6-PFP ester presents a compelling option for researchers seeking to improve the efficiency, reproducibility, and homogeneity of their conjugations. Its superior hydrolytic stability compared to traditional NHS esters provides a wider experimental window and can lead to higher yields of the desired product.[3] For applications such as the development of antibody-drug conjugates, the potential for more site-specific labeling with PFP esters can result in more homogeneous products with improved therapeutic properties.[7] While alternative next-generation crosslinkers offer advantages in specific contexts, the balance of reactivity, stability, and versatility makes Mal-NH-PEG6-PFP ester a strong candidate for a wide range of bioconjugation applications.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grownextgen.org [grownextgen.org]
- 9. studylib.net [studylib.net]
- 10. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 11. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Monitoring Mal-NH-PEG6-PFP Ester Reactions with HPLC
For researchers, scientists, and drug development professionals in the field of bioconjugation, the precise monitoring of reaction progress is critical to ensure the quality, efficacy, and reproducibility of the resulting conjugates. The heterobifunctional linker, Maleimide-NH-PEG6-Pentafluorophenyl (PFP) ester, is a valuable tool for covalently linking amine- and sulfhydryl-containing molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the progress of reactions involving this linker. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate analytical methodology.
The Mal-NH-PEG6-PFP ester linker facilitates a two-step conjugation process.[1] First, the amine-reactive PFP ester forms a stable amide bond with a primary amine, such as the lysine (B10760008) residues on a protein, a reaction that is optimally performed at a pH of 7.2-7.5.[2][3] Subsequently, the sulfhydryl-reactive maleimide (B117702) group can form a stable thioether bond with a cysteine residue on a second molecule.[2] A critical competing reaction is the hydrolysis of the PFP ester, the rate of which increases with pH.[2][4] Therefore, careful monitoring is essential to optimize the conjugation yield.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful and widely used technique for monitoring these reactions, other methods can provide complementary information. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for molecular weight confirmation, high-throughput screening, or detailed structural elucidation.
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for separating unreacted biomolecule, PEGylated product, and hydrolysis byproducts. Quantitative. | Can be denaturing for some proteins. Mobile phases containing TFA can suppress MS signals. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic radius (size). | Good for quantifying aggregation and removing unreacted small molecules. Non-denaturing conditions. | Lower resolution for species with similar sizes, may not separate different degrees of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Good for separating proteins and antibody-drug conjugates with different drug-to-antibody ratios. | Less universally applicable than RP-HPLC. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Provides accurate molecular weight confirmation of the conjugate and byproducts. Can identify specific sites of conjugation. | Can be less quantitative than HPLC with UV detection. Ionization efficiency can vary between different species. |
| Capillary Electrophoresis (CE) | Separation based on charge and size. | High separation efficiency, requires minimal sample. | Can be more technically challenging to set up and run reproducibly than HPLC. |
| UV-Vis Spectroscopy | Measures absorbance of light. | Simple, rapid, and non-destructive. Can be used for quick estimation of conjugation. | Provides limited information on product distribution and purity. |
Monitoring Reaction Progress with RP-HPLC
RP-HPLC is a robust method for monitoring the progress of the Mal-NH-PEG6-PFP ester conjugation reaction. By separating the components of the reaction mixture, it allows for the quantification of the starting materials and the formation of the desired product over time.
A typical elution profile on a C18 column would show the PEGylated product eluting at a different retention time than the unconjugated biomolecule. The Mal-NH-PEG6-PFP ester itself, being relatively hydrophobic, will have a distinct retention time, as will its hydrolysis product, Mal-NH-PEG6-COOH.
Table 1: Representative RP-HPLC Data for Monitoring a Peptide Conjugation Reaction
| Compound | Retention Time (min) | Observations |
| Unconjugated Peptide | 15.2 | Peak area decreases as the reaction progresses. |
| Mal-NH-PEG6-PFP Ester | 22.5 | Peak area decreases as it is consumed or hydrolyzes. |
| Mal-NH-PEG6-COOH (Hydrolysis Product) | 18.7 | Peak area may increase over time, especially at higher pH. |
| PEGylated Peptide | 16.8 | Peak area increases as the reaction progresses. |
Note: The retention times are illustrative and will vary depending on the specific peptide, HPLC column, and gradient conditions.
Experimental Protocols
Protocol 1: Monitoring PFP Ester Reaction with a Peptide by RP-HPLC
This protocol describes the monitoring of the first step of the conjugation, where the PFP ester of Mal-NH-PEG6-PFP ester reacts with a primary amine on a peptide.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine residue)
-
Mal-NH-PEG6-PFP ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Solution Preparation: Immediately before use, dissolve the Mal-NH-PEG6-PFP ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the linker solution to the peptide solution.
-
Reaction Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with Mobile Phase A or adding the Quenching Buffer.
-
HPLC Analysis: Inject the quenched aliquots into the HPLC system.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the unconjugated peptide, the PEGylated product, and any byproducts to determine the reaction progress over time.
Protocol 2: Monitoring PFP Ester Hydrolysis by RP-HPLC
This protocol is to determine the stability of the Mal-NH-PEG6-PFP ester in the reaction buffer.[4]
Materials:
-
Mal-NH-PEG6-PFP ester
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., 0.1 M sodium phosphate, pH 7.5)
-
HPLC system and mobile phases as described in Protocol 1
Procedure:
-
Linker Stock Solution: Prepare a 10 mM stock solution of the Mal-NH-PEG6-PFP ester in anhydrous DMSO.
-
Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer to a final concentration of 1 mM.
-
HPLC Analysis: Immediately inject a sample (t=0) into the HPLC system.
-
Time-Course Monitoring: Continue to inject samples at regular intervals (e.g., every 30 minutes for several hours).
-
Data Analysis: Monitor the decrease in the peak area of the Mal-NH-PEG6-PFP ester and the corresponding increase in the peak area of the hydrolyzed product.
Visualizing the Workflow
Caption: Experimental workflow for monitoring the Mal-NH-PEG6-PFP ester reaction using HPLC.
Signaling Pathway and Logical Relationships
Caption: Reaction pathway showing the desired conjugation and the competing hydrolysis reaction.
Conclusion
Monitoring the reaction of Mal-NH-PEG6-PFP ester is crucial for successful bioconjugation. RP-HPLC stands out as a highly effective technique, providing quantitative data on the consumption of starting materials and the formation of the desired product and byproducts. For comprehensive characterization, coupling HPLC with mass spectrometry or employing complementary techniques like SEC-HPLC is recommended. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to optimize their conjugation strategies and ensure the production of well-defined bioconjugates.
References
Optimizing PROTAC Design: A Comparative Guide to PEG Spacer Lengths
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often nuanced, component of a PROTAC's architecture is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) spacers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG spacer is not a trivial consideration; it profoundly influences the efficacy of the PROTAC by dictating the geometry and stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][3]
This guide provides a comparative analysis of different PEG spacer lengths in PROTAC design, supported by experimental data from various studies. We will delve into the quantitative impact of linker length on degradation efficiency, provide detailed protocols for key evaluative experiments, and visualize the underlying biological and experimental workflows.
The "Goldilocks" Principle of Linker Length
The selection of an optimal PEG linker length often adheres to a "Goldilocks" principle—it must be just right. A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex.[2][4] Conversely, an excessively long linker may lead to a high entropic penalty upon binding and may not efficiently bring the target protein and the E3 ligase into the required proximity for effective ubiquitination.[3][4] The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited, necessitating empirical optimization for each new PROTAC system.[]
Data Presentation: Impact of PEG Spacer Length on PROTAC Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC. The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the critical impact of PEG linker length.
Table 1: Comparison of PEG Linker Length in Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 | [4][6] |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 | [4][6] |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 | [4][6] |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 | [4][6] |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 | [4][6] |
Data summarized from a study on ERα degradation demonstrates an optimal linker length of 16 atoms for maximal degradation.
Table 2: Comparison of PEG Linker Length in Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
| Linker | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PEG3 | 55 | 85 | VHL | [6] |
| PEG4 | 20 | 95 | VHL | [6] |
| PEG5 | 15 | >98 | VHL | [6][7] |
| PEG6 | 30 | 92 | VHL | [6] |
This synthesized comparison for BRD4-targeting PROTACs indicates that a PEG5 linker provides the most potent degradation.[6][7]
Table 3: Comparison of Linker Length in Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| Linker Composition | DC50 (nM) | Degradation Potency | E3 Ligase | Reference |
| 2 PEG units | >5000 | Reduced Degradation | CRBN | [4] |
| 4-5 PEG units | <500 | Potent Degradation | CRBN | [4][8] |
For BTK degradation, longer PEG linkers (4-5 units) were found to be significantly more potent than shorter linkers.[4][8]
Table 4: Comparison of Linker Length in TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| < 12 | No degradation observed | - | VHL | [4][8] |
| 21 | 3 | 96 | VHL | [4][8] |
| 29 | 292 | 76 | VHL | [4][8] |
In the case of TBK1-targeting PROTACs, a linker length of 21 atoms was identified as optimal, with no degradation observed for linkers shorter than 12 atoms.[4][8]
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of PROTACs with varying PEG spacer lengths.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[9][10]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds (stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 24 hours).[11]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[12] Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (typically 10-30 µg) onto an SDS-PAGE gel.[10] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control. After further washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Data Analysis: Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of the binding kinetics and affinity of the interactions between the PROTAC, target protein, and E3 ligase.[13][14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compounds
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface via amine coupling.[13]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[12] Similarly, the binary interaction between the PROTAC and the target protein can be measured.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.[14] Alternatively, inject the PROTAC followed by the target protein in a sequential manner.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for binary interactions or a steady-state affinity model for ternary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be calculated.[14]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated degradation of the NF-κB subunit p65/RelA.
Caption: Experimental workflow for comparing PROTACs with different linkers.
Conclusion
The length of the PEG spacer is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. As the presented data illustrates, subtle changes in linker length can have a profound impact on the degradation efficiency of a PROTAC. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying PEG spacer lengths, is essential for the identification of a lead candidate with optimal potency and efficacy. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to rationally design and evaluate the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective drug delivery systems, particularly for targeted therapies like antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting the therapeutic payload to the delivery vehicle, dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[1] Polyethylene glycol (PEG) has been widely incorporated into linker designs to improve the solubility, stability, and pharmacokinetic properties of these conjugates.[1][2] This guide provides an objective comparison of two primary classes of PEG linkers: cleavable and non-cleavable, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug delivery applications.
Fundamental Differences in Mechanism and Properties
The principal distinction between cleavable and non-cleavable PEG linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to be labile and release the payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[1][3] In contrast, non-cleavable linkers form a stable covalent bond, and drug release is dependent on the degradation of the entire conjugate, typically within the lysosome.[1][4]
Cleavable PEG Linkers: "Smart" Release Systems
Cleavable PEG linkers are designed with bioreversible bonds that remain stable in systemic circulation but are intended to break under specific physiological conditions found at the disease site.[1] This triggered release mechanism can enhance the therapeutic window by maximizing drug concentration at the target while minimizing systemic exposure.[1]
Advantages:
-
Targeted Drug Release: Enables precise release of the payload at the desired site of action.[1]
-
Reduced Systemic Toxicity: By releasing the drug preferentially at the target site, systemic exposure and off-target toxicity can be minimized.[5]
-
Bystander Effect: For membrane-permeable payloads, the released drug can diffuse out of the target cell and kill neighboring antigen-negative cells, which is advantageous for treating heterogeneous tumors.[3][6]
Disadvantages:
-
Potential for Premature Drug Release: If the linker is not perfectly stable in circulation, it can lead to premature release of the payload and off-target toxicity.[7]
-
Complex Design and Synthesis: The incorporation of a specific cleavage site can add complexity to the design and synthesis of the drug conjugate.
Common Cleavage Triggers:
-
pH-Sensitive (Acid-Labile): Linkers such as hydrazones and acetals are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of the tumor microenvironment (pH ~6.0), endosomes (pH 5.5-6.0), and lysosomes (pH 4.5-5.0).[2][5][8]
-
Enzyme-Sensitive: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for enzymes like cathepsin B, which are often overexpressed in tumor cells.[2][5]
-
Redox-Sensitive: Disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher.[2]
Non-Cleavable PEG Linkers: Stability First
Non-cleavable linkers form a highly stable bond, typically a thioether, between the drug and the carrier molecule.[9] Drug release occurs only after the entire conjugate is internalized and the carrier (e.g., an antibody) is degraded by lysosomal proteases.[3][10] This releases the drug with the linker and a residual amino acid attached.
Advantages:
-
Enhanced Plasma Stability: The stable bond minimizes the risk of premature drug release, leading to a more predictable pharmacokinetic profile and potentially a wider therapeutic window.[4][10]
-
Improved Safety Profile: Reduced premature release generally leads to lower off-target toxicity.[6][10]
-
Simpler Design: The absence of a specific cleavage mechanism can simplify the design and synthesis process.[2]
Disadvantages:
-
Dependence on Lysosomal Degradation: Efficacy is highly dependent on the efficiency of internalization and lysosomal degradation by the target cell.[9]
-
Limited or No Bystander Effect: The released drug-linker-amino acid complex is often charged and less membrane-permeable, which limits its ability to kill neighboring cells.[6]
-
Potential for Inactive Metabolites: The residual linker and amino acid may alter the activity of the payload.
Comparative Performance Analysis
The selection of a linker technology has a profound impact on the therapeutic index of a drug conjugate.[10] The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative view of drug conjugates with cleavable and non-cleavable linkers across key performance parameters.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[10]
| Cell Line | Target Antigen | Payload | Linker Type | Linker Chemistry | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | MMAE | Cleavable | Val-Cit | 1.5 | [10] |
| SK-BR-3 | HER2 | MMAE | Non-Cleavable | MC | >1000 | [10] |
| BT-474 | HER2 | DM1 | Cleavable | SPP | 25 | [10] |
| BT-474 | HER2 | DM1 | Non-Cleavable | SMCC | 6 | [10] |
| Karpas 299 | CD30 | MMAE | Cleavable | Val-Cit | 0.3 | [10] |
| Karpas 299 | CD30 | MMAE | Non-Cleavable | MC | 50 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.[10]
In Vivo Tumor Growth Inhibition
This table presents data from xenograft models, which are instrumental in evaluating the in vivo efficacy of drug conjugates.
| Tumor Model | Target Antigen | Payload | Linker Type | Linker Chemistry | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 Gastric Carcinoma | HER2 | MMAF | Cleavable | Val-Cit | 3 | 98 | [6] |
| NCI-N87 Gastric Carcinoma | HER2 | MMAF | Non-Cleavable | MC | 3 | 75 | [6] |
| JIMT-1 Breast Cancer | HER2 | DM1 | Cleavable | SPP | 10 | 40 | [6] |
| JIMT-1 Breast Cancer | HER2 | DM1 | Non-Cleavable | SMCC | 10 | 85 | [6] |
| Karpas 299 Anaplastic Large Cell Lymphoma | CD30 | MMAE | Cleavable | Val-Cit | 1 | 100 (complete regression) | [6] |
| Karpas 299 Anaplastic Large Cell Lymphoma | CD30 | MMAE | Non-Cleavable | MC | 1 | 60 | [6] |
Pharmacokinetics
Pharmacokinetic parameters are crucial for understanding the distribution and elimination of a drug conjugate in the body. In general, non-cleavable linkers are associated with longer half-lives and lower plasma clearance compared to cleavable linkers.[3]
| Animal Model | Antibody | Payload | Linker Type | Linker Chemistry | Half-life (t½, hours) | Plasma Clearance (mL/day/kg) | Reference |
| Rat | Trastuzumab | MMAE | Cleavable | Val-Cit | 120 | 5.8 | [3] |
| Rat | Trastuzumab | MMAE | Non-Cleavable | MC | 180 | 3.5 | [3] |
| Mouse | cAC10 | MMAF | Cleavable | Val-Cit | 96 | 10.2 | [3] |
| Mouse | cAC10 | MMAF | Non-Cleavable | MC | 144 | 6.1 | [3] |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, animal model, and PEGylation strategy.[3]
Signaling Pathways and Experimental Workflows
Release Mechanisms of Cleavable vs. Non-Cleavable PEG Linkers
Caption: A diagram illustrating the distinct intracellular release mechanisms for drugs conjugated via cleavable and non-cleavable PEG linkers.
General Experimental Workflow for ADC Linker Evaluation
Caption: A general experimental workflow for the comprehensive evaluation and comparison of ADCs with different linker technologies.[10]
Experimental Protocols
Accurate assessment of linker stability and performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) and predict its in vivo stability.[11][12]
Methodology:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[11][12] A control sample of the ADC in a formulation buffer (e.g., PBS) is included to monitor intrinsic stability.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[12]
-
Sample Preparation: Plasma proteins are precipitated by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard.[12] The samples are centrifuged, and the supernatant containing the released payload is collected.[12]
-
Sample Analysis: The samples are analyzed to quantify the amount of released payload and remaining intact ADC.[11]
Lysosomal Stability Assay
Objective: To evaluate the rate of drug release from the ADC in the presence of lysosomal enzymes.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or animal tissues (e.g., rat liver) by differential centrifugation.
-
ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).[11]
-
Time Points: Aliquots are taken at various time points.
-
Reaction Quenching: The enzymatic reaction is stopped, typically by adding a quenching solution like acetonitrile.[11]
-
Sample Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload and remaining intact ADC.[11]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control antibodies or drugs. The ADC is typically administered intravenously.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. At the end of the study, tumors can be excised and weighed.[10]
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and a non-cleavable PEG linker is a strategic one that depends on multiple factors related to the target, the payload, and the desired therapeutic outcome.[1] Cleavable linkers offer the potential for potent, site-specific drug release and a bystander effect, which can be advantageous for treating heterogeneous tumors.[1] However, this comes with the risk of lower plasma stability.[1] Non-cleavable linkers provide enhanced stability and a generally more favorable safety profile but may have reduced efficacy if the target cell's internalization and degradation machinery is not efficient.[1][10] A thorough evaluation of both linker types through a combination of in vitro and in vivo experiments is crucial for the development of a successful and safe drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Hydrolytic Stability of PFP and NHS Esters
For researchers, scientists, and drug development professionals in the field of bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that directly impacts the efficiency, reproducibility, and success of their work. While N-hydroxysuccinimide (NHS) esters have traditionally been the most common choice, pentafluorophenyl (PFP) esters have emerged as a compelling alternative, primarily due to their enhanced stability in aqueous environments.[1] This guide provides an objective comparison of the hydrolytic stability of PFP and NHS esters, supported by experimental data and detailed methodologies.
PFP esters demonstrate significantly greater resistance to hydrolysis compared to NHS esters, especially in the aqueous buffers commonly used for bioconjugation.[1][2] This increased stability provides a wider experimental window, potentially leading to higher conjugation yields and more consistent results.[1] While both esters react with primary amines to form stable amide bonds, the rapid hydrolysis of NHS esters, particularly at neutral to alkaline pH, is a significant disadvantage.[1][3]
Quantitative Data Presentation: Hydrolytic Stability Comparison
The stability of an active ester in an aqueous solution is a crucial factor influencing the efficiency of bioconjugation. Hydrolysis of the ester is a competing reaction to the desired aminolysis (reaction with an amine), leading to the inactivation of the reagent.[4]
Table 1: General Performance and Stability Comparison
| Feature | PFP Ester | NHS Ester | Rationale |
| Reactive Group | Pentafluorophenyl Ester | N-Hydroxysuccinimide Ester | Both react with primary amines to form a stable amide bond.[2] |
| General Hydrolytic Stability | High resistance to spontaneous hydrolysis.[2][3] | Highly susceptible to hydrolysis, especially at pH > 7.[3][5] | PFP esters are significantly less prone to hydrolysis in aqueous buffers, which is a key advantage for achieving higher conjugation efficiency.[2][6] |
| Relative Stability | In one study, a PFP ester was found to be approximately 6-fold more stable than its NHS counterpart in an aqueous solution.[1] A tetrafluorophenyl (TFP) ester, a close analog, was reported to be 3.0 times more stable than an NHS ester at pH 8.[6][7] | Baseline for comparison. | The electron-withdrawing nature of the pentafluorophenyl group renders the ester less susceptible to nucleophilic attack by water.[1] |
| Optimal Reaction pH | 7.2 - 9.0[7] | 7.2 - 8.5[4][8] | This range represents a balance between amine reactivity (which increases with pH) and ester hydrolysis (which also increases with pH).[4][8] |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | The byproduct of PFP ester conjugation, pentafluorophenol, is considered less nucleophilic than N-hydroxysuccinimide, meaning it is less likely to interfere with the reaction.[3] |
Table 2: Hydrolytic Half-life (t½) of NHS Esters at Various pH Values
The half-life of NHS esters is highly dependent on pH and temperature, decreasing significantly as the pH becomes more alkaline.[9][10] While comprehensive quantitative half-life data for PFP esters is not as readily available in comparative tables, they are consistently reported to be significantly more stable under similar conditions.[3][8]
| pH | Temperature | Half-life (t½) |
| 7.0 | 0°C | 4 - 5 hours[9] |
| 7.4 | Room Temperature | ~128 - 166 minutes (for PEG-NHS)[10] |
| 8.0 | Room Temperature | ~210 minutes[11][12] |
| 8.5 | Room Temperature | ~180 minutes[11][12] |
| 8.6 | 4°C | 10 minutes[9][11] |
| 9.0 | Room Temperature | < 9 minutes (for PEG-NHS) to 125 minutes[10][11][12] |
| Note: The exact half-life can vary depending on the specific molecule to which the NHS ester is attached and the buffer composition. |
Visualizing Reaction Pathways and Experimental Workflow
To better understand the chemical processes and the method for their evaluation, the following diagrams are provided.
Caption: Competing reaction pathways for active esters in bioconjugation.
Caption: Workflow for comparative hydrolysis analysis by HPLC.
Experimental Protocols: Comparative Hydrolysis Rate Determination by HPLC
This protocol provides a method to determine and compare the rate of hydrolysis of a PFP ester and an NHS ester in an aqueous buffer at a specific pH.
Objective: To quantify and compare the hydrolytic stability of a PFP ester and an NHS ester of the same parent molecule under controlled aqueous conditions.
Materials:
-
PFP ester of the molecule of interest
-
NHS ester of the same molecule of interest
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Amine-free buffers of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4; 0.1 M sodium bicarbonate, pH 8.5)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Thermostatted incubator or water bath
Methodology:
-
Stock Solution Preparation:
-
Immediately before use, prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as they can degrade.[6]
-
-
Initiation of Hydrolysis:
-
Equilibrate the chosen aqueous buffers to the desired reaction temperature (e.g., 25°C).
-
To initiate the hydrolysis reaction, dilute the 10 mM ester stock solution into the pre-warmed buffer to a final concentration of approximately 1 mM. For example, add 50 µL of the stock solution to 4.95 mL of buffer.
-
Vortex briefly to ensure homogeneity.
-
-
HPLC Analysis:
-
Immediately after dilution (this is the t=0 time point), inject a sample of the reaction mixture onto the HPLC system.
-
Continue to incubate the reaction mixture at the controlled temperature.
-
Inject samples onto the HPLC at regular, predetermined time intervals (e.g., every 10, 20, or 30 minutes, depending on the expected rate of hydrolysis).
-
Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to achieve good separation of the active ester from the hydrolyzed carboxylic acid product.
-
Monitor the elution profile at a wavelength where the active ester has a strong absorbance.
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to the remaining active ester.
-
Plot the natural logarithm (ln) of the peak area of the active ester versus time.
-
The data should fit a straight line, consistent with pseudo-first-order kinetics.
-
The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant for hydrolysis (-k).
-
Calculate the half-life (t½) of each ester at each pH condition using the equation: t½ = 0.693 / k .
-
The selection of an amine-reactive ester should be guided by the specific requirements of the bioconjugation reaction. PFP esters are the preferred choice for applications that require longer reaction times, lower concentrations of reactants, or when working with sensitive biomolecules.[1] Their superior hydrolytic stability offers greater flexibility and can lead to more efficient and consistent conjugations. While NHS esters can be effective for rapid reactions at high concentrations, careful control of pH and reaction time is essential to minimize the impact of competing hydrolysis and ensure reproducibility.[1] For researchers and drug development professionals aiming to optimize their bioconjugation strategies, the enhanced stability of PFP esters presents a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of PFP Ester Reactions with Amines
For researchers, scientists, and drug development professionals, the formation of stable amide bonds is a critical step in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates. The choice of activating agent can significantly impact reaction efficiency, yield, and the integrity of the final product. Among the array of amine-reactive reagents, pentafluorophenyl (PFP) esters have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters, offering a compelling combination of high reactivity and enhanced stability.
This guide provides an objective comparison of PFP ester performance against other alternatives, supported by experimental data. We will delve into the reaction kinetics, present detailed experimental protocols, and visualize the chemical pathways to provide a comprehensive resource for your research needs.
Core Principles: The PFP Ester-Amine Reaction Mechanism
The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution. The reaction begins when the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester. This forms an unstable tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable amide bond and the release of the pentafluorophenolate anion, an excellent leaving group.[1][2]
The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This inductive effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[2]
Kinetic Analysis: PFP Esters vs. NHS Esters
The primary advantage of PFP esters lies in their superior balance of reactivity towards amines (aminolysis) and stability against premature degradation by water (hydrolysis). This balance ensures that the desired conjugation reaction is favored over competing side reactions.[3]
Competing Reaction Pathways
For any active ester in an aqueous environment, there is a competition between the desired reaction with an amine and the undesired reaction with water. While NHS esters are highly reactive, they are also notoriously prone to rapid hydrolysis, especially at the neutral to alkaline pH required for efficient conjugation.[3][4] PFP esters, conversely, exhibit significantly greater hydrolytic stability, providing a wider and more forgiving experimental window.[3][4][5]
References
A Researcher's Guide to Determining the Degree of Labeling for PEGylated Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated antibodies is a critical step in the development of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can lead to improved solubility, an extended circulating half-life, and reduced immunogenicity. The extent of PEGylation, known as the degree of labeling (DOL), directly impacts the efficacy and safety of the therapeutic. An accurate determination of the DOL is therefore paramount for successful drug development and for ensuring batch-to-batch consistency.[1][2]
This guide provides an objective comparison of the primary analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for PEGylation Analysis
The selection of an appropriate analytical method depends on various factors, including the nature of the PEGylated molecule, the required precision, and the available instrumentation. The most common techniques for determining the degree of labeling of PEGylated antibodies are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Hydrophobic Interaction Chromatography (HIC).
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of these techniques.
| Feature | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC-MALS) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[3] | Separation by hydrodynamic radius, determination of absolute molar mass and degree of PEGylation.[4][5] | Separation based on hydrophobicity, resolving species with different degrees of PEGylation.[6] |
| Accuracy/Precision | High precision and accuracy for molecular weight determination.[1] | High precision (RSD <1% for retention time, <3% for area). Good accuracy with proper calibration.[1] | Good resolution for separating different PEGylated forms.[6] |
| Sensitivity (LOD/LOQ) | High (picomole to femtomole range).[3] | LOD: ~3 µg/mL, LOQ: ~12 µg/mL for PEGylated proteins.[1] | Dependent on detector and protein characteristics. |
| Throughput | High (especially MALDI-TOF).[3] | High.[1] | Moderate to High. |
| Key Advantages | Provides direct measurement of molecular weight and can identify specific PEGylation sites.[3][7] | Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[1] | Orthogonal to size-based and charge-based separation methods; operates under non-denaturing conditions.[6][8] |
| Limitations | Polydispersity of PEG can complicate spectra.[7] May not be suitable for analyzing aggregates. | Resolution may be insufficient to separate species with small size differences.[1] | Protein hydrophobicity can be altered by PEGylation, affecting separation.[9] |
Experimental Workflows and Logical Relationships
The general workflow for determining the degree of PEGylation involves the initial PEGylation reaction, purification of the conjugate, and subsequent analysis using a chosen analytical technique.
SEC-MALS Experimental Workflow
Size-Exclusion Chromatography separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier.[1] Multi-Angle Light Scattering then determines the absolute molar mass of the eluting species, allowing for the calculation of the degree of PEGylation.[4][5]
MALDI-TOF MS Experimental Workflow
MALDI-TOF Mass Spectrometry directly measures the molecular weight of the PEGylated antibody. By comparing the mass of the PEGylated antibody to the un-PEGylated control, the mass of the attached PEG can be determined, and thus the degree of labeling can be calculated.[1][7]
HIC Experimental Workflow
Hydrophobic Interaction Chromatography separates molecules based on their surface hydrophobicity. Since PEGylation can alter the hydrophobicity of an antibody, HIC can be used to separate species with different numbers of attached PEG chains.[6][9]
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are crucial for obtaining accurate and reliable results.
Protocol 1: SEC-MALS for Degree of Labeling Determination
Objective: To separate and quantify PEGylated antibodies from unreacted antibody and free PEG based on size and determine the absolute molar mass to calculate the degree of labeling.[1][4]
Instrumentation:
-
HPLC or UHPLC system
-
SEC column suitable for the molecular weight range of the analyte
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a phosphate (B84403) or saline buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). Filter and thoroughly degas the mobile phase.[4]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard analytical column) until the baselines for all detectors are stable.[4]
-
Sample Preparation: Dilute the purified PEGylated antibody sample in the mobile phase to a concentration within the optimal range for the MALS and RI detectors (typically 0.1 - 2.0 mg/mL). Filter the sample through a low-binding 0.1 or 0.22 µm filter before injection.[4]
-
Data Acquisition: Inject the prepared sample and collect data from the UV, MALS, and RI detectors.[4]
-
Data Analysis: Use specialized software (e.g., ASTRA™) to analyze the data. The software will utilize the signals from the MALS and RI detectors to calculate the absolute molar mass of the species eluting from the column at each time point. The degree of PEGylation is determined from the molar mass of the conjugate and the known molar masses of the protein and the PEG moiety.[4]
Protocol 2: MALDI-TOF MS for Degree of Labeling Determination
Objective: To determine the molecular weight of the PEGylated antibody and thereby the number of attached PEG chains.[1]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid)
-
PEGylated antibody sample
-
Un-PEGylated antibody control
Procedure:
-
Sample Preparation: Mix the PEGylated antibody sample (e.g., 1 µL of a 1 mg/mL solution) with the matrix solution (e.g., 1 µL) directly on the MALDI target plate.[1]
-
Crystallization: Allow the mixture to air-dry at room temperature to form crystals.[1]
-
Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Calibrate the instrument using known protein standards.[1]
-
Data Analysis:
-
Determine the average molecular weight of the un-PEGylated and PEGylated antibody from their respective mass spectra.[1]
-
Calculate the mass difference between the PEGylated and un-PEGylated antibody.[1]
-
Divide the mass difference by the molecular weight of a single PEG chain to determine the average number of attached PEG molecules (degree of PEGylation).[1]
-
Protocol 3: HIC for PEGylated Antibody Analysis
Objective: To separate different PEGylated forms of an antibody based on their hydrophobicity.[6]
Instrumentation:
-
HPLC system
-
HIC column (e.g., MAbPac HIC-10)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase composition (a high percentage of Mobile Phase A).
-
Sample Preparation: Dilute the PEGylated antibody sample in Mobile Phase A.
-
Data Acquisition: Inject the sample and elute with a decreasing salt gradient (from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B). Monitor the eluent at 280 nm.
-
Data Analysis: The different PEGylated species will elute at different salt concentrations. The peak areas can be integrated to determine the relative abundance of each species.
Conclusion
The accurate determination of the degree of labeling for PEGylated antibodies is a critical aspect of biotherapeutic development. SEC-MALS, MALDI-TOF MS, and HIC each offer unique advantages for characterizing these complex molecules. SEC-MALS provides robust, high-throughput analysis of the degree of labeling and aggregation. MALDI-TOF MS offers direct and precise molecular weight determination, which is essential for calculating the degree of labeling and can provide insights into the sites of PEGylation. HIC serves as a powerful orthogonal technique for resolving different PEGylated species based on their hydrophobicity. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, the characteristics of the PEGylated antibody, and the available instrumentation. A comprehensive characterization often involves the use of multiple orthogonal techniques to ensure the safety, efficacy, and consistency of the final therapeutic product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the purity of Mal-NH-PEG6-PFP ester conjugates
A Comparative Guide to the Purity Evaluation of Mal-NH-PEG6-PFP Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of crosslinking reagents and the resulting conjugates is of paramount importance. This guide provides an objective comparison of Mal-NH-PEG6-PFP ester, a heterobifunctional crosslinker, with its alternatives, focusing on purity evaluation. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection and quality assessment of these critical reagents.
Mal-NH-PEG6-PFP ester is a versatile crosslinker featuring a maleimide (B117702) group for thiol-reactive conjugation and a pentafluorophenyl (PFP) ester for amine-reactive coupling, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PFP ester is known for its high reactivity with primary and secondary amines and greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making it an attractive choice for bioconjugation.[2][3] The maleimide end allows for specific covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins.[1][4] The PEG linker enhances the solubility of the resulting conjugate in aqueous environments.[1]
The primary alternative to the PFP ester is the NHS ester. While both are amine-reactive, PFP esters are generally less susceptible to hydrolysis, which can be a significant side reaction in aqueous conjugation buffers.[3][5] This increased stability can lead to more efficient and reproducible conjugations. Other alternatives include linkers with different PEG spacer lengths (e.g., PEG2, PEG4, PEG12) and different reactive groups for targeting functionalities other than amines and thiols.[2]
Data Presentation
The following table summarizes the key performance characteristics of Mal-NH-PEG6-PFP ester and its common alternative, Mal-NH-PEG6-NHS ester.
| Feature | Mal-NH-PEG6-PFP Ester | Mal-NH-PEG6-NHS Ester | References |
| Purity | Typically ≥95% to 98% | Typically >90% to >95% | [1][][7],[4][8] |
| Amine Reactivity | High | High | [3],[9] |
| Thiol Reactivity | High (pH 6.5-7.5) | High (pH 6.5-7.5) | [1],[4] |
| Aqueous Stability | More stable to hydrolysis than NHS esters | Susceptible to hydrolysis | [2][3] |
| Storage | Typically -20°C with desiccant | Typically -20°C, may degrade over time | [7][10],[8] |
Experimental Protocols
Accurate determination of the purity of Mal-NH-PEG6-PFP ester conjugates requires robust analytical methods. Below are detailed protocols for key experiments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates molecules based on their hydrophobicity and is effective for analyzing the purity of the conjugate and detecting unreacted starting materials or byproducts.
-
Instrumentation: An HPLC system equipped with a UV detector.[11]
-
Column: Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: A typical gradient is from 20% to 80% B over 30 minutes.[11]
-
Detection: UV absorbance at 214 nm or 280 nm.[11]
-
Sample Preparation: The sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.[11]
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of the conjugate and identifying any side products.[13] Electrospray Ionization (ESI) is commonly used for analyzing PEGylated molecules.[13]
-
Instrumentation: An LC-MS system, such as a Q-TOF or Orbitrap, with an ESI source.[14]
-
LC Conditions: Use the RP-HPLC conditions described above to separate the components before they enter the mass spectrometer.
-
MS Settings (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Mass Range: 100-2000 m/z
-
-
Data Analysis: The resulting mass spectrum will show a series of multiply charged ions. Deconvolution of this spectrum will provide the zero-charge mass of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR can be used to confirm the structure of the Mal-NH-PEG6-PFP ester and its conjugates.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic peaks for the maleimide group, the PEG linker, and the aromatic protons of the PFP ester. After conjugation to an amine, the PFP ester peaks will disappear, and new amide bond-related peaks will appear.
-
¹⁹F NMR Analysis: The fluorine NMR spectrum is particularly useful for monitoring the reaction of the PFP ester. The PFP ester will have characteristic peaks that will disappear upon reaction with an amine.[15]
Mandatory Visualization
References
- 1. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Mal-PEG6-NHS ester, 1599472-25-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mal-NH-PEG6-CH2CH2COOPFP Ester
For researchers and professionals in the fields of science and drug development, the proper handling and disposal of specialized chemical reagents like Mal-NH-PEG6-CH2CH2COOPFP ester are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in an understanding of its chemical properties.
Core Safety and Hazard Information
Hazard Summary
| Hazard Statement | GHS Classification | Key Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[1][4] |
| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | Wear protective gloves, protective clothing, and eye/face protection.[2] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[2] |
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | A full-length laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not typically required with adequate ventilation, but a NIOSH-approved respirator may be necessary if aerosols or mists are generated. |
Step-by-Step Disposal Procedure
The primary principle for the safe disposal of this compound is the deactivation of its reactive functional groups—the PFP ester and the maleimide (B117702)—prior to final disposal.
Deactivation of Reactive Functional Groups
To mitigate the hazards associated with this reagent, a two-step quenching process is recommended to deactivate both the PFP ester and the maleimide group.
Experimental Protocol: Deactivation of this compound
This protocol is designed for the deactivation of small quantities of the ester typically used in a laboratory setting.
Materials:
-
Waste this compound (solid or dissolved in an anhydrous solvent like DMSO or DMF).
-
Quenching Solution A: 1 M Tris buffer, pH 8.5.
-
Quenching Solution B: 100 mM β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS).
-
Appropriate glass beakers or flasks.
-
Stir plate and stir bar.
-
Designated aqueous hazardous waste container.
Procedure:
-
Preparation: In a chemical fume hood, carefully prepare the quenching solutions. If the waste ester is in solid form, dissolve it in a minimal amount of an anhydrous solvent such as DMSO or DMF.
-
PFP Ester Quenching:
-
Place a sufficient volume of Quenching Solution A (1 M Tris buffer, pH 8.5) into a beaker with a stir bar. A significant excess of the quenching solution should be used.
-
Slowly add the waste ester solution to the stirring Tris buffer. The amine in the Tris buffer will react with and inactivate the PFP ester.[5]
-
Allow the mixture to stir for at least one hour at room temperature to ensure complete hydrolysis and quenching of the PFP ester.[6]
-
-
Maleimide Quenching:
-
To the same reaction mixture, add a 10-fold molar excess of Quenching Solution B (BME or DTT solution).
-
Continue to stir the mixture for at least two hours at room temperature to ensure the complete reaction and deactivation of the maleimide group.[7]
-
-
Waste Collection:
-
Transfer the final, deactivated solution into a designated and clearly labeled hazardous waste container for aqueous chemical waste.
-
Waste Segregation and Final Disposal
Proper segregation, labeling, and storage of waste are critical for a safe and compliant disposal process.
| Waste Type | Collection and Labeling Procedure |
| Unused Solid Waste | Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound". |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour down the drain. Label as "Hazardous Waste: Deactivated this compound with Tris and [Name of Thiol Reagent]". |
| Contaminated Solid Waste | All consumables that have come into contact with the ester (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris". |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after defacing the label.[7] |
Final Disposal:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and disposal protocols.
References
Personal protective equipment for handling Mal-NH-PEG6-CH2CH2COOPFP ester
Core Safety Information
Mal-NH-PEG6-CH2CH2COOPFP ester is a moisture-sensitive compound.[2][3] The pentafluorophenyl (PFP) ester is an active group used for conjugation to primary and secondary amines, and it is less susceptible to spontaneous hydrolysis than NHS esters.[4] The maleimide (B117702) group specifically reacts with thiol (sulfhydryl) groups.[1] Due to the reactive nature of these functional groups, caution should be exercised to avoid skin and eye contact, as related maleimide compounds are known to cause irritation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. For prolonged or repeated contact, consider double gloving.[5][6] |
| Eyes | Safety goggles | Use chemical safety goggles to protect against splashes and dust.[5][7] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.[5][8] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[5][7] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. Use in a well-ventilated area is mandatory.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound involves a systematic approach from preparation to disposal.
1. Preparation and Handling:
-
Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.[5][7] Ensure the work area is clean and uncluttered.
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[7]
-
Personal Hygiene: Wash hands thoroughly after handling.[7] Avoid contact with eyes, skin, and clothing.[7]
-
Moisture Sensitivity: The compound is moisture-sensitive.[2][3] Store in a cool, dry, well-ventilated area away from incompatible substances, protected from moisture and light.[7] Recommended storage is at -20°C with a desiccant.[2][3] Equilibrate the vial to room temperature before opening to avoid moisture condensation.[2][3]
-
Solution Preparation: Dissolve the reagent immediately before use. Do not prepare stock solutions for storage as the PFP moiety readily hydrolyzes.[2][3] Dissolve in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before adding to your reaction buffer.[2][3] Avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the desired reaction.[2][3]
2. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6]
-
Collect the absorbed material into a sealed, labeled container for chemical waste disposal.[6]
-
Ensure the area is well-ventilated during cleanup.[6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[6]
Disposal Plan
Proper disposal of unused or expired compounds and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Collect all waste materials, including unused compounds, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, clearly labeled hazardous waste container.[5] Due to the maleimide component and other reagents, sewer disposal may not be appropriate.[5]
-
Solid Waste: Sweep up solid waste and place it in a suitable disposal container.[9]
-
Compliance: Dispose of all materials through approved chemical waste channels in accordance with local, state, and federal regulations.[8][10]
Experimental Protocol: General Procedure for Protein Labeling
This is a general protocol and may require optimization for specific applications.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[3]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF.[2][3]
-
Reaction: Add the dissolved PEG reagent to the protein solution. The reaction can be incubated on ice for two hours or at room temperature for 30-60 minutes.[3]
-
Purification: Remove unreacted PEG reagent by dialysis or size-exclusion chromatography (e.g., a desalting column).[2][3]
-
Storage: Store the PEGylated protein under conditions appropriate for the non-PEGylated protein.[3]
Caption: Workflow for the safe handling of this compound.
References
- 1. Mal-PEG6-NHS ester, 1599472-25-9 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
